Oxatomide
Description
This compound has been used in trials studying the treatment of Muscular Dystrophy, Duchenne.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for allergic disease and has 1 investigational indication.
structure; an anti-allergic & an anti-asthmatic
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O/c32-27-28-24-14-7-8-15-25(24)31(27)17-9-16-29-18-20-30(21-19-29)26(22-10-3-1-4-11-22)23-12-5-2-6-13-23/h1-8,10-15,26H,9,16-21H2,(H,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAINIUMDFURPJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3NC2=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045181 | |
| Record name | Oxatomide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60607-34-3 | |
| Record name | Oxatomide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60607-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxatomide [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060607343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxatomide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12877 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | oxatomide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309710 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxatomide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxatomide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXATOMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J31IL9Z2EE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Oxatomide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240225 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery and Development of Oxatomide: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Oxatomide, a second-generation antihistamine of the diphenylmethylpiperazine class, has a rich history of discovery and development, revealing a multifaceted mechanism of action that extends beyond simple histamine H1 receptor antagonism. This technical guide provides a comprehensive overview of the core aspects of this compound's journey from synthesis to clinical application, with a focus on its pharmacological properties. Detailed experimental methodologies, quantitative data, and visualizations of its signaling pathways are presented to offer a thorough understanding for researchers, scientists, and drug development professionals.
Introduction
Discovered at Janssen Pharmaceutica in 1975, this compound emerged as a promising anti-allergic agent. It was subsequently patented in 1976 and introduced for medical use in 1981.[1] Unlike first-generation antihistamines, this compound exhibits a favorable safety profile with reduced sedative effects due to its limited penetration of the blood-brain barrier.[2][3] Its therapeutic efficacy in allergic conditions such as chronic urticaria and atopic dermatitis is well-documented.[4][5] This guide delves into the key milestones of its development, its unique mechanism of action, and the experimental evidence that underpins our current understanding of this versatile molecule.
Discovery and Synthesis
The development of this compound originated from research aimed at discovering novel anti-allergic compounds. The synthesis of this compound involves a multi-step process, as outlined in its initial patent literature.
A key synthetic route involves the reaction of 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one with 1-(diphenylmethyl)piperazine. This process efficiently yields the final this compound molecule, 1-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-1,3-dihydro-2H-benzimidazol-2-one.
Pharmacodynamics and Mechanism of Action
This compound's therapeutic effects stem from a combination of activities, primarily its potent histamine H1 receptor antagonism and its ability to stabilize mast cells.[3][5]
Histamine H1 Receptor Antagonism
As a potent H1 receptor antagonist, this compound competitively inhibits the binding of histamine to its receptors on target cells. This action effectively blocks the downstream effects of histamine, such as increased vascular permeability, vasodilation, and pruritus, which are characteristic symptoms of allergic reactions.
Mast Cell Stabilization
A distinguishing feature of this compound is its ability to inhibit the degranulation of mast cells and basophils, thereby preventing the release of a wide array of inflammatory mediators.[5][6] This includes pre-formed mediators like histamine and newly synthesized mediators such as leukotrienes and prostaglandins.[5]
Inhibition of Intracellular Calcium Influx
The mast cell stabilizing effect of this compound is primarily attributed to its interference with intracellular calcium signaling.[1][7] Upon allergen-induced cross-linking of IgE receptors (FcεRI) on the mast cell surface, a signaling cascade is initiated, leading to the depletion of intracellular calcium stores in the endoplasmic reticulum (ER). This depletion triggers the opening of store-operated calcium (SOC) channels in the plasma membrane, resulting in a sustained influx of extracellular calcium, a critical step for degranulation. This compound has been shown to inhibit this influx of extracellular Ca2+ through plasma membrane Ca2+ channels that are activated by the depletion of intracellular Ca2+ stores.[1] It has also been suggested to inhibit the release of calcium from these intracellular stores.[8]
The following diagram illustrates the proposed mechanism of action of this compound in inhibiting mast cell degranulation:
Caption: Signaling pathway of this compound's inhibition of mast cell degranulation.
Quantitative Pharmacological Data
The following tables summarize key quantitative data related to the pharmacological profile of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell/System | Reference |
| IC50 (ATP-induced Ca2+ inward current) | 0.43 µM | Human P2X7 receptor | [9] |
| IC50 (ATP-induced currents) | 0.95 µM | Human P2X7 receptor | [9] |
| IC50 (5-hydroxytryptamine inhibition) | 0.43 µM | Not specified | [9] |
| Inhibition of 45Ca uptake & intracellular Ca2+ release | 0.01-10 µM | Rat peritoneal mast cells | [8] |
Table 2: Pharmacokinetic Parameters of this compound (Oral Administration)
| Population | Dose | Cmax (ng/mL) | Tmax (hr) | t1/2 (hr) | AUC (ng·h/mL) | Reference |
| Healthy Adult Volunteers | 30 mg | 10.08 ± 1.29 | ~2 | - | - | [10] |
| Children (mean age 9 yrs) | 0.5 mg/kg | ~10-12 | ~2 | - | 25.2 - 29.0 (AUC 0-6h) | [11] |
| Preterm Infants | 1 mg/kg | 42.2 ± 15 | 2 | 41.4 ± 2.0 | 468 ± 52 (AUC 0-36h) | [12] |
Preclinical and Clinical Development
Preclinical Studies
Early preclinical studies established this compound's dual-action profile of H1-antihistaminism and mast cell stabilization. In vitro experiments using rat peritoneal mast cells and the rat basophilic leukemia cell line (RBL-2H3) were instrumental in elucidating its mechanism of action on mediator release.
Clinical Trials
Clinical trials have demonstrated the efficacy of this compound in various allergic conditions.
Table 3: Summary of Key Clinical Trial Results for this compound in Chronic Urticaria
| Study Design | Treatment Group | Control Group | Key Findings | Responder Rate (Excellent/Good) | Reference |
| Double-blind, placebo-controlled | This compound 30 mg b.i.d. (n=18) | Placebo (n=17) | Significantly reduced duration of attacks, severity of erythema, lesions, and itching. | 72% | [4] |
| Open and comparative studies | This compound | Classic anti-H1 | Good to excellent results in 68% to 89% of cases; quicker symptomatic response. | 68-89% | [6] |
Experimental Protocols
The following sections provide an overview of the methodologies used in key experiments to characterize the pharmacological properties of this compound.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay is widely used to quantify the extent of mast cell degranulation.
-
Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells are commonly used as a model for mast cells.
-
Sensitization: RBL-2H3 cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE.
-
Treatment: Sensitized cells are pre-incubated with varying concentrations of this compound or a vehicle control.
-
Stimulation: Degranulation is induced by challenging the cells with DNP-human serum albumin (HSA).
-
Quantification: The release of the granular enzyme β-hexosaminidase into the supernatant is measured colorimetrically. The substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide is added, and the absorbance of the resulting product is read at 405 nm.
-
Calculation: The percentage of β-hexosaminidase release is calculated relative to the total cellular content of the enzyme (determined by lysing the cells with a detergent like Triton X-100).
The following diagram outlines the workflow for a typical mast cell degranulation assay:
Caption: Experimental workflow for a β-hexosaminidase release assay.
Intracellular Calcium Measurement
The effect of this compound on intracellular calcium levels is a key aspect of its mechanism.
-
Cell Preparation: RBL-2H3 cells or isolated rat peritoneal mast cells are used.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Quin-2 AM. Inside the cell, esterases cleave the AM group, trapping the active dye.
-
Treatment: The dye-loaded cells are treated with this compound or a vehicle control.
-
Stimulation: An increase in intracellular calcium is induced using an appropriate stimulus, such as an antigen (for sensitized cells) or a calcium ionophore like A23187. Thapsigargin can be used to specifically induce store depletion.
-
Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence of the dye. For Fura-2, the ratio of fluorescence emission at 510 nm with excitation at 340 nm (calcium-bound) and 380 nm (calcium-free) is calculated.
-
Analysis: The inhibition of the stimulus-induced rise in intracellular calcium by this compound is quantified.
Measurement of Leukotriene and Prostaglandin Release
The inhibition of newly synthesized mediator release by this compound can be assessed as follows:
-
Cell Stimulation: Mast cells are sensitized and stimulated as described in the degranulation assay.
-
Supernatant Collection: After an appropriate incubation period, the cell supernatant is collected.
-
Quantification: The levels of specific leukotrienes (e.g., LTC4, LTB4) and prostaglandins (e.g., PGD2) in the supernatant are measured using specific and sensitive immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).[13]
Conclusion
The discovery and development of this compound have provided a valuable therapeutic agent for the management of allergic disorders. Its multifaceted mechanism of action, encompassing H1 receptor antagonism and mast cell stabilization through the inhibition of calcium influx, distinguishes it from many other antihistamines. The experimental methodologies detailed in this guide have been pivotal in unraveling these complex pharmacological properties. A thorough understanding of this compound's development history and mechanism of action is crucial for researchers and clinicians seeking to optimize its therapeutic use and explore its potential in other inflammatory conditions.
References
- 1. Influence of the anti-allergic drug this compound on the signal transduction mechanism in a mast cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound in the treatment of chronic urticaria. A double-blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [this compound: review of pharmacodynamic effects and clinical effects in dermatology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Chronic urticaria: role of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [this compound and calcium: mechanisms involved in the secretion of mast cell mediators] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effects of this compound on intracellular Ca mobilization, Ca uptake and histamine release, using rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | Histamine Receptor | P2X Receptor | TargetMol [targetmol.com]
- 10. Pharmacokinetics of this compound given percutaneously to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Generation of leukotriene C4, leukotriene B4, and prostaglandin D2 by immunologically activated rat intestinal mucosa mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Oxatomide: A Multifaceted Mechanism of Action Beyond H1 Receptor Antagonism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Oxatomide is a second-generation antihistamine of the diphenylmethylpiperazine family, primarily recognized for its potent antagonism of the histamine H1 receptor.[1][2] Its clinical efficacy in treating a range of allergic disorders, including urticaria, allergic rhinitis, and asthma, is well-documented.[3][4][5][6] However, its therapeutic effects extend significantly beyond simple H1 blockade. This technical guide provides a comprehensive overview of the multifaceted mechanisms of action of this compound, focusing on its role as a mast cell stabilizer, an inhibitor of a broad spectrum of inflammatory mediators, a modulator of intracellular calcium signaling, and an antagonist at other key receptors. This broader activity profile helps to explain its clinical utility in allergic and inflammatory conditions where histamine is not the sole pathogenic mediator.[3]
Mast Cell Stabilization and Inhibition of Mediator Release
A cornerstone of this compound's action beyond H1 antagonism is its ability to stabilize mast cells and basophils, thereby inhibiting the release of a wide array of pro-inflammatory mediators.[1][3] This activity is independent of its H1-receptor antagonistic properties and targets the initial stages of the allergic cascade.[7][8]
1.1 Inhibition of Preformed and De Novo Synthesized Mediators
This compound effectively suppresses the immunologic release of both preformed mediators stored in granules and newly synthesized lipid mediators.[3][9]
-
Preformed Mediators: Upon activation, mast cells and basophils rapidly release the contents of their intracellular granules. This compound has been shown to inhibit the release of key preformed mediators, including histamine and the neutral protease tryptase .[3][9]
-
De Novo Synthesized Mediators: Following activation, these cells initiate the synthesis of potent lipid mediators derived from arachidonic acid. This compound demonstrates a significant inhibitory effect on the production and release of leukotriene C4 (LTC4) and prostaglandin D2 (PGD2) .[3][9][10] In other inflammatory cells like neutrophils, it is also presumed to inhibit the synthesis of leukotriene B4 (LTB4) and platelet-activating factor (PAF) , potentially by reducing the activity of cytosolic phospholipase A2.[3]
This broad-spectrum inhibition of mediators makes this compound effective in attenuating the complex inflammatory responses characteristic of allergic diseases.[1]
1.2 Quantitative Data on Mediator Release Inhibition
The inhibitory potency of this compound has been quantified in various in vitro models, demonstrating its consistent activity across different cell types and stimuli.
| Mediator | Cell/Tissue Type | Stimulus | This compound Concentration / IC50 | % Inhibition | Reference |
| Histamine & LTC4 | Human Basophils | Der p I antigen or anti-IgE | 10⁻⁷ - 10⁻⁵ M | 10 - 40% | [9][10] |
| Histamine, Tryptase, LTC4 | Human Lung Mast Cells (HLMC) | anti-IgE | 10⁻⁷ - 10⁻⁵ M | 10 - 40% | [9][10] |
| Histamine, Tryptase, PGD2 | Human Skin Mast Cells (HSMC) | anti-FcεRI or anti-IgE | 10⁻⁷ - 10⁻⁵ M | Not specified | [9][10] |
| LTC4 | Human Lung Fragments | anti-ε stimulation | IC50: 2.35 x 10⁻⁵ M | 50% | [11] |
| LTC4 | Human Mixed Leukocytes | Calcium Ionophore A23187 | IC50: 1.67 x 10⁻⁵ M | 50% | [11] |
Modulation of Intracellular Calcium Signaling
The process of mast cell degranulation is critically dependent on a sustained increase in intracellular calcium concentration ([Ca²⁺]i).[12] this compound interferes with this essential signaling step, which is a key mechanism underlying its mast cell stabilizing effect.
2.1 Inhibition of Calcium Influx and Release
Studies have shown that this compound inhibits the rise in cytosolic Ca²⁺ that occurs during mast cell activation.[12] This is achieved through a dual action:
-
Inhibition of Ca²⁺ Influx: this compound inhibits the influx of extracellular calcium. This effect is thought to be mediated through the blockade of plasma membrane calcium channels that are activated following the depletion of intracellular calcium stores (store-operated calcium entry or SOCE), rather than voltage-gated calcium channels.[7]
-
Inhibition of Intracellular Ca²⁺ Release: The drug has also been shown to inhibit the release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum.[13]
By preventing the necessary elevation of [Ca²⁺]i, this compound effectively uncouples the initial receptor-mediated activation signals from the final exocytotic release of mediators.[7][12]
Antagonism of Other Receptors
In addition to its effects on mast cells and H1 receptors, this compound interacts with other receptor systems, contributing to its overall pharmacological profile.
3.1 Serotonin (5-HT) Receptor Antagonism
This compound possesses antiserotonergic activity, a property it shares with other antihistamines like hydroxyzine and cyproheptadine.[14][15] This antagonism of serotonin receptors can contribute to its anti-inflammatory and anti-allergic effects, as serotonin is also released during allergic reactions and can promote vasodilation and increased vascular permeability.[2][14]
3.2 P2X7 Receptor Antagonism
More recent evidence has identified this compound as a dual antagonist of the H1 and P2X7 receptors.[16] The P2X7 receptor is an ATP-gated ion channel involved in inflammatory processes. By blocking this receptor, this compound can inhibit ATP-induced inflammatory responses, such as the elevation of intracellular calcium, activation of MAPK signaling pathways (ERK and p38), and production of inflammatory mediators.[16]
| Receptor Target | Effect | IC50 | Reference |
| P2X7 Receptor | Inhibition of ATP-induced [Ca²⁺]i elevation in N18TG2 cells | 3.37 µM | [16] |
Detailed Experimental Protocols
The following sections provide generalized methodologies for key experiments used to characterize the mechanisms of action of this compound.
4.1 Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase as a marker of mast cell degranulation.
-
Cell Culture and Sensitization:
-
Drug Incubation and Challenge:
-
Wash the sensitized cells to remove unbound IgE and resuspend them in a buffered salt solution (e.g., Tyrode's buffer).[17]
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) for a defined period (e.g., 15-30 minutes) at 37°C.[9][10]
-
Induce degranulation by adding a specific antigen (e.g., DNP-HSA) or another stimulus like anti-IgE or a calcium ionophore (A23187).[8][9] A control for total mediator release is typically achieved by lysing the cells with a detergent like Triton X-100.
-
-
Quantification:
-
After incubation (e.g., 30-60 minutes), stop the reaction by placing the plate on ice and pellet the cells by centrifugation.[17]
-
Collect the supernatant, which contains the released β-hexosaminidase.
-
Lyse the cell pellet to measure the amount of enzyme remaining in the cells.
-
Measure enzyme activity in both supernatant and lysate by adding a chromogenic substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide, pNAG).[17]
-
Stop the reaction with a high pH stop buffer and measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition using the formula: (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) * 100.
-
Determine the concentration-dependent inhibition by this compound and calculate the IC50 value.
-
4.2 Leukotriene and Prostaglandin Release Assay
These assays measure the quantity of de novo synthesized lipid mediators released from cells.
-
Cell Stimulation: Prepare and stimulate cells (e.g., human lung mast cells, leukocytes) as described in the degranulation assay.[9][11]
-
Sample Collection and Extraction: After stimulation, collect the cell supernatant. Since lipid mediators are often present at low concentrations, a purification and concentration step is typically required. This can be achieved using solid-phase extraction (SPE) with columns like octadecylsilyl silica.[19]
-
Quantification: The concentration of specific leukotrienes (e.g., LTC4) or prostaglandins (e.g., PGD2) in the extracted samples is measured using a validated method.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Commercial ELISA kits are widely available and offer high sensitivity and specificity for various eicosanoids.[20]
-
Radioimmunoassay (RIA): An alternative immunoassay format using radiolabeled competitors.[21]
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV or mass spectrometry detection provides a robust method for separating and quantifying multiple mediators simultaneously.[21]
-
-
Data Analysis: Generate a standard curve using known concentrations of the mediator. Use this curve to determine the concentration in the experimental samples and calculate the inhibition caused by this compound.
4.3 Serotonin Receptor Binding Assay
This radioligand binding assay determines the affinity of this compound for a specific serotonin receptor subtype (e.g., 5-HT2A).
-
Membrane Preparation: Homogenize brain tissue or cultured cells expressing the target receptor to prepare a crude membrane fraction containing the receptors.[22]
-
Binding Reaction: In a multi-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]ketanserin for 5-HT2A receptors), and a range of concentrations of the unlabeled competitor drug (this compound).[23]
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.[23]
-
Separation: Rapidly separate the receptor-bound radioligand from the free (unbound) radioligand. This is typically done by vacuum filtration through glass fiber filters, which trap the membranes while allowing the free radioligand to pass through.[22]
-
Quantification: Measure the amount of radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration. This will generate a sigmoidal competition curve, from which the IC50 (concentration of drug that inhibits 50% of specific binding) can be determined. The affinity of the drug (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion
The therapeutic efficacy of this compound in allergic diseases is attributable to a composite mechanism of action that is far more complex than H1 receptor antagonism alone. Its ability to stabilize mast cells and basophils by interfering with critical calcium signaling pathways prevents the release of a wide array of preformed and newly synthesized inflammatory mediators.[3][7][12] Furthermore, its antagonistic activity at serotonin and P2X7 receptors likely contributes to its broad anti-inflammatory and anti-allergic effects.[14][16] This multifaceted pharmacological profile provides a strong rationale for its use in complex allergic disorders where multiple mediators and pathways are implicated in the pathophysiology.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | C27H30N4O | CID 4615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antiinflammatory effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound. A review of its pharmacodynamic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in the treatment of various allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Influence of the anti-allergic drug this compound on the signal transduction mechanism in a mast cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and derivatives as inhibitors of mediator release from a mast cell model. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits the release of proinflammatory mediators from human basophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. karger.com [karger.com]
- 12. [this compound and calcium: mechanisms involved in the secretion of mast cell mediators] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitory effects of this compound on intracellular Ca mobilization, Ca uptake and histamine release, using rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. Serotonin receptor antagonist - Wikipedia [en.wikipedia.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [app.jove.com]
- 18. Mast cell degranulation assays [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. Cysteinyl–leukotriene and prostaglandin pathways in bronchial versus alveolar lavage in allergic asthmatics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analytical methods for the measurement of leukotrienes and other eicosanoids in biological samples from asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Characterization of 5-HT(₁A,B) and 5-HT(₂A,C) serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. eurofinsdiscovery.com [eurofinsdiscovery.com]
Oxatomide's Effect on Mast Cell Degranulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro effects of oxatomide on mast cell degranulation. It consolidates key quantitative data, details common experimental methodologies, and illustrates the underlying signaling pathways.
Quantitative Analysis of this compound's Inhibitory Effects
This compound has been demonstrated to inhibit the release of a variety of pre-formed and newly synthesized mediators from mast cells in a concentration-dependent manner. The following tables summarize the key quantitative findings from in vitro studies.
Table 1: Inhibition of Mediator Release from Human Mast Cells by this compound
| Mast Cell Type | Stimulus | Mediator | This compound Concentration (M) | Percent Inhibition | Reference |
| Human Lung Mast Cells (HLMC) | anti-IgE | Histamine | 10⁻⁷ - 10⁻⁵ | 10 - 40% | [1] |
| Human Lung Mast Cells (HLMC) | anti-IgE | Tryptase | 10⁻⁷ - 10⁻⁵ | 10 - 40% | [1] |
| Human Lung Mast Cells (HLMC) | anti-IgE | Leukotriene C4 (LTC4) | 10⁻⁷ - 10⁻⁵ | 10 - 40% | [1] |
| Human Skin Mast Cells (HSMC) | anti-FcεRI | Histamine | 0.1 - 10 µM | Not specified | [2] |
| Human Skin Mast Cells (HSMC) | anti-FcεRI | Tryptase | 0.1 - 10 µM | Not specified | [2] |
| Human Skin Mast Cells (HSMC) | anti-FcεRI | Prostaglandin D2 (PGD2) | 0.1 - 10 µM | Not specified | [2] |
| Human Basophils | Der p I antigen or anti-IgE | Histamine | 10⁻⁷ - 10⁻⁵ | 10 - 40% | [1] |
| Human Basophils | Der p I antigen or anti-IgE | Leukotriene C4 (LTC4) | 10⁻⁷ - 10⁻⁵ | 10 - 40% | [1] |
Table 2: Inhibition of Mediator Release from Rodent Mast Cells by this compound
| Mast Cell Type | Stimulus | Mediator | This compound Concentration (µM) | IC50 (µM) | Reference |
| Rat Peritoneal Mast Cells | Compound 48/80 | Histamine | 0.01 - 10 | Not specified | [3][4] |
| Rat Peritoneal Mast Cells | Antigen | Histamine | Not specified | Not specified | [5] |
| Rat Basophilic Leukemia (RBL-2H3) cells | Antigen | β-hexosaminidase | Not specified | Not specified | [6][7] |
| Rat Basophilic Leukemia (RBL-2H3) cells | Thapsigargin | β-hexosaminidase | Not specified | Not specified | [6] |
| Rat Basophilic Leukemia (RBL-2H3) cells | Calcium Ionophore A23187 | β-hexosaminidase | Not specified | Not specified | [7] |
| Mouse Bone Marrow-Derived Mast Cells | ATP (via P2X7 receptor) | Degranulation | Not specified | Not specified | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on the effects of this compound on mast cell degranulation.
Mast Cell Isolation and Culture
-
Rat Peritoneal Mast Cells (RPMCs):
-
Male Wistar rats are euthanized.
-
The peritoneal cavity is lavaged with 10-15 mL of sterile, heparinized buffer (e.g., Tyrode's buffer).
-
The peritoneal fluid containing a mixed cell population is collected.
-
Mast cells are purified by density gradient centrifugation using Percoll or a similar medium.
-
The enriched mast cell population is washed and resuspended in a suitable buffer for experimentation.
-
-
Human Lung and Skin Mast Cells:
-
Human lung or skin tissue is obtained from surgical resections.
-
The tissue is finely minced and subjected to enzymatic digestion (e.g., with collagenase, hyaluronidase, and pronase) to create a single-cell suspension.
-
Mast cells are purified from the cell suspension using immunomagnetic selection with antibodies against c-kit (CD117) or by density gradient centrifugation.
-
Purified human mast cells are cultured in an appropriate medium supplemented with stem cell factor (SCF).
-
-
Rat Basophilic Leukemia (RBL-2H3) Cells:
-
RBL-2H3 cells, a mast cell line, are maintained in monolayer culture in Eagle's minimal essential medium (MEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
For degranulation experiments, cells are sensitized overnight with a monoclonal anti-DNP IgE.
-
Mast Cell Stimulation and Degranulation Assays
-
Immunological Stimulation (Antigen/IgE-mediated):
-
Sensitized mast cells (e.g., IgE-loaded RBL-2H3 cells or mast cells from sensitized animals) are washed to remove excess IgE.
-
Cells are pre-incubated with various concentrations of this compound or a vehicle control for a specified time (e.g., 15 minutes at 37°C).[1]
-
Degranulation is initiated by adding the specific antigen (e.g., DNP-BSA for anti-DNP IgE-sensitized cells) or anti-IgE antibodies.
-
The reaction is stopped after a defined incubation period (e.g., 15-30 minutes) by placing the samples on ice.
-
The cell suspension is centrifuged to separate the supernatant from the cell pellet.
-
-
Non-Immunological Stimulation:
-
Compound 48/80: This secretagogue is added directly to the mast cell suspension following pre-incubation with this compound.
-
Calcium Ionophore A23187: This agent is used to bypass the initial signaling steps and directly increase intracellular calcium. Cells are pre-incubated with this compound before the addition of A23187.
-
Thapsigargin: This inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump is used to induce store-operated calcium entry.
-
-
Quantification of Mediator Release:
-
β-Hexosaminidase Assay: The activity of this granular enzyme is measured in both the supernatant and the cell lysate (lysed with Triton X-100) using a colorimetric substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide). The percentage of release is calculated as (supernatant activity / total activity) x 100.
-
Histamine Assay: Histamine levels in the supernatant are quantified using methods such as fluorometric assays (e.g., o-phthalaldehyde method) or enzyme-linked immunosorbent assays (ELISAs).
-
Leukotriene and Prostaglandin Assays: The concentrations of newly synthesized lipid mediators like LTC4 and PGD2 in the supernatant are measured using specific ELISAs.
-
Intracellular Calcium Measurement
-
Mast cells are loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM or Quin-2 AM.
-
The cells are washed to remove extracellular dye and then resuspended in a suitable buffer.
-
The cell suspension is placed in a fluorometer cuvette with constant stirring.
-
This compound or a vehicle control is added to the cells.
-
A stimulating agent (e.g., compound 48/80, antigen) is added to induce a calcium response.
-
Changes in intracellular free calcium concentration ([Ca²⁺]i) are monitored by measuring the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific dye used.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Proposed Mechanism of this compound in Mast Cell Degranulation
Caption: Proposed mechanism of this compound's inhibitory action on mast cell degranulation.
General Experimental Workflow for In Vitro Analysis
Caption: A generalized workflow for studying this compound's effects in vitro.
Discussion of Mechanism of Action
The primary mechanism by which this compound inhibits mast cell degranulation is through the modulation of intracellular calcium signaling.[3][9][10] Studies have shown that this compound can inhibit the rise in cytosolic calcium that is a critical step in the degranulation cascade.[9] This is achieved through a dual action:
-
Inhibition of Calcium Release from Intracellular Stores: this compound has been shown to inhibit the release of Ca²⁺ from the endoplasmic reticulum.[3][4] This action likely interferes with the signaling cascade downstream of receptor activation and IP3 generation.
-
Inhibition of Extracellular Calcium Influx: Following the depletion of intracellular calcium stores, a process known as store-operated calcium entry (SOCE) is activated, leading to an influx of extracellular calcium. This compound has been demonstrated to inhibit this influx, further dampening the calcium signal required for degranulation.[6]
In addition to its effects on calcium, some evidence suggests that this compound may also influence other signaling events, such as protein tyrosine phosphorylation, which is an early event in IgE-mediated mast cell activation.[6] Furthermore, this compound has been identified as an antagonist of the P2X7 receptor, which can also mediate mast cell degranulation in response to extracellular ATP.[8] It's important to note that the anti-allergic activity of this compound does not correlate with its histamine H1-receptor antagonistic activity.[7]
Ultrastructural studies have provided morphological evidence for this compound's stabilizing effect on mast cells. In the presence of high doses of this compound, the fusion of perigranular membranes with the plasma membrane, a key step in exocytosis, is inhibited.[5]
References
- 1. This compound inhibits the release of proinflammatory mediators from human basophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitory effects of this compound on intracellular Ca mobilization, Ca uptake and histamine release, using rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. This compound protects against degranulation of rat peritoneal mast cells during in vitro challenge with antigen or compound 48/80. Ultrastructural aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of the anti-allergic drug this compound on the signal transduction mechanism in a mast cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and derivatives as inhibitors of mediator release from a mast cell model. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P2X7 receptor antagonist activity of the anti-allergic agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [this compound and calcium: mechanisms involved in the secretion of mast cell mediators] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [this compound: review of pharmacodynamic effects and clinical effects in dermatology] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-inflammatory Profile of Oxatomide: An In-depth Technical Review of Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxatomide, a first-generation H1-antihistamine, has long been utilized in the management of allergic disorders. Beyond its well-documented histamine receptor antagonism, a growing body of evidence highlights its distinct anti-inflammatory properties. This technical guide delves into the cellular and molecular mechanisms underlying this compound's anti-inflammatory effects, providing a comprehensive overview for researchers and drug development professionals. We will explore its impact on key inflammatory cells, the modulation of signaling pathways, and the inhibition of inflammatory mediator release. This document synthesizes quantitative data from various cellular models, details relevant experimental protocols, and visualizes the intricate signaling cascades influenced by this compound.
Introduction
Inflammatory processes, while crucial for host defense, can lead to significant tissue damage and pathology when dysregulated. Allergic inflammation, in particular, is characterized by the activation of mast cells, basophils, and eosinophils, leading to the release of a plethora of pro-inflammatory mediators. This compound has demonstrated efficacy in mitigating these responses through mechanisms that extend beyond its antihistaminergic activity.[1] This guide will provide a detailed examination of these non-canonical anti-inflammatory functions of this compound in various cellular models.
Effects on Inflammatory Mediator Release
This compound has been shown to be a potent inhibitor of the release of both preformed and de novo synthesized inflammatory mediators from key immune cells.
Mast Cells and Basophils
In human basophils and mast cells, this compound dose-dependently inhibits the immunological release of histamine, tryptase, leukotriene C4 (LTC4), and prostaglandin D2 (PGD2).[2] Pre-incubation of these cells with this compound at concentrations ranging from 10⁻⁷ to 10⁻⁵ M results in a 10-40% inhibition of mediator release upon challenge with antigens or anti-IgE antibodies.[2]
Neutrophils
In human neutrophils, this compound has been found to inhibit the mobilization of arachidonic acid and the subsequent synthesis of leukotriene B4 (LTB4) and platelet-activating factor (PAF).[1] This effect is attributed to the inhibition of cytosolic phospholipase A2 (cPLA2) activity.[1][3]
Eosinophils
This compound has been demonstrated to suppress the release of peptide-leukotrienes from guinea pig eosinophils.[4]
Table 1: Quantitative Inhibition of Inflammatory Mediator Release by this compound
| Cell Type | Mediator Inhibited | Stimulus | This compound Concentration | % Inhibition / IC50 | Reference |
| Human Basophils | Histamine, LTC4 | Der p I antigen, anti-IgE | 10⁻⁷ - 10⁻⁵ M | 10 - 40% | [2] |
| Human Lung Mast Cells (HLMC) | Histamine, Tryptase, LTC4 | anti-IgE | 10⁻⁷ - 10⁻⁵ M | 10 - 40% | [2] |
| Human Skin Mast Cells (HSMC) | Histamine, Tryptase, PGD2 | anti-FcεRI, anti-IgE | 10⁻⁷ - 10⁻⁵ M | Concentration-dependent | [2] |
| Human Neutrophils | Arachidonic Acid Release | A23187 (0.5 µM) | 10 - 100 µM | 10 - 70% | [3] |
| Human Neutrophils | PAF Production | A23187 | 100 µM | ~60% | [3] |
| Rat Peritoneal Mast Cells | PGD2 Release | A23187 | - | IC50 = 4.2 µM | [5] |
| Rat Peritoneal Exudate Cells | iLTC4 Release | A23187 | 10⁻⁵ M | 70% | [5] |
| Guinea-pig Lung Fragments | iLTC4 Release | Antigen | 10⁻⁵ M | 48% | [5] |
Modulation of Cellular Functions
Beyond inhibiting mediator release, this compound influences other critical cellular functions involved in the inflammatory cascade.
Eosinophil Apoptosis
A key anti-inflammatory mechanism of this compound is the induction of apoptosis in human eosinophils. In the presence of IL-5, a potent eosinophil survival factor, this compound at concentrations above 20 µM significantly increases eosinophil apoptosis in a concentration-dependent manner. This effect is mediated through the activation of caspase-3 and subsequent DNA fragmentation.
Table 2: Effect of this compound on Eosinophil Viability and Apoptosis
| Condition | Eosinophil Apoptosis Rate (24h) | Eosinophil Apoptosis Rate (48h) | Reference |
| Spontaneous (in absence of IL-5) | ~71% | ~96% | |
| IL-5 (10 ng/mL) | ~38% | ~52% | |
| IL-5 (10 ng/mL) + this compound (>20 µM) | Increased (concentration-dependent) | Not specified |
Inhibition of Cytokine Production in Epithelial Cells
In human respiratory epithelial cells (A549 and primary human nasal epithelial cells), this compound has been shown to significantly diminish the lipoprotein-induced release of Interleukin-8 (IL-8), a potent neutrophil chemoattractant.[6] This inhibition was observed at this compound concentrations as low as 0.1 µg/ml.[6]
Table 3: Quantitative Inhibition of IL-8 Release by this compound in Respiratory Epithelial Cells
| Cell Line | Stimulus | This compound Concentration | Significant Inhibition Observed | Reference |
| A549 | Lipoprotein | 0.1 - 10 µg/ml | Yes | [6] |
| HNECs | Lipoprotein | 1 µg/ml | Yes | [6] |
Molecular Mechanisms of Action
The anti-inflammatory effects of this compound are underpinned by its interaction with key signaling pathways.
Inhibition of Calcium Mobilization
A primary mechanism of action for this compound is the inhibition of intracellular calcium mobilization. In rat peritoneal mast cells, this compound at concentrations of 0.01-10 µM inhibits the increase in ⁴⁵Ca uptake and the release of Ca²⁺ from intracellular stores induced by compound 48/80.
Inhibition of Phospholipase A2
This compound's ability to inhibit the release of arachidonic acid and its metabolites stems from its inhibitory effect on cytosolic phospholipase A2 (cPLA2).[1][3] Preincubation of human neutrophils with 100 µM this compound inhibited the A23187-induced increase in cPLA2 activity by approximately 72%.[3]
Modulation of NF-κB and MAPK Signaling Pathways
This compound has been shown to influence the NF-κB and MAPK signaling pathways, which are central to the expression of pro-inflammatory genes. In respiratory epithelial cells, this compound's inhibition of IL-8 production is associated with the inhibition of NF-κB activation.[6] Furthermore, in N18TG2 neuroblastoma cells, this compound (10 µM) pretreatment was found to inhibit the ATP-induced phosphorylation of ERK and p38 MAPK.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.
Caption: this compound's multifaceted anti-inflammatory signaling inhibition.
Caption: Workflow for assessing mast cell degranulation inhibition.
Caption: Workflow for quantifying eosinophil apoptosis.
Detailed Experimental Protocols
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
-
Cell Culture: Culture rat basophilic leukemia (RBL-2H3) cells in Eagle's minimal essential medium (MEM) supplemented with 20% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Sensitization: Seed cells in a 24-well plate and incubate overnight with anti-dinitrophenyl (DNP) IgE.
-
Pre-incubation with this compound: Wash the cells with Siraganian buffer and pre-incubate with various concentrations of this compound for 15 minutes at 37°C.
-
Stimulation: Induce degranulation by adding DNP-human serum albumin (HSA) and incubate for 30 minutes at 37°C.
-
Quantification of β-Hexosaminidase:
-
Collect the supernatant.
-
Lyse the remaining cells with Triton X-100 to determine the total β-hexosaminidase content.
-
Incubate both supernatant and cell lysate with p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in a citrate buffer (pH 4.5) for 1 hour at 37°C.
-
Stop the reaction by adding a glycine-NaOH buffer (pH 10.7).
-
Measure the absorbance at 405 nm.
-
-
Data Analysis: Calculate the percentage of β-hexosaminidase release relative to the total cellular content. Determine the inhibitory effect of this compound by comparing the release in treated cells to untreated controls.
Eosinophil Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Eosinophil Isolation: Isolate eosinophils from the peripheral blood of atopic subjects using density gradient centrifugation and immunomagnetic negative selection.
-
Cell Culture: Culture the isolated eosinophils in RPMI-1640 medium supplemented with 10% FBS and IL-5 (10 ng/mL) to maintain viability.
-
This compound Treatment: Add various concentrations of this compound to the cell cultures and incubate for 24 or 48 hours.
-
Cell Staining:
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of apoptotic cells by gating on the Annexin V-positive/PI-negative (early apoptosis) and Annexin V-positive/PI-positive (late apoptosis/necrosis) populations.
Cytosolic Phospholipase A2 (cPLA2) Activity Assay
-
Cell Treatment: Pre-incubate human neutrophils with this compound (100 µM) or buffer for 15 minutes at 37°C.
-
Cell Lysis and Fractionation: Lyse the neutrophils and isolate the cytosolic fraction by centrifugation.
-
Enzyme Assay:
-
Prepare a substrate of E. coli membranes labeled with ³H-arachidonic acid.
-
Incubate the cytosolic fraction with the labeled substrate.
-
The activity is measured as the amount of released ³H-arachidonic acid.
-
-
Data Analysis: Express the results as nanomoles of arachidonic acid released per hour. The specificity for cPLA2 can be confirmed by inhibition with arachidonoyl trifluoromethylketone (AACOCF₃).
Western Blot for Phosphorylated p38 MAPK
-
Cell Culture and Treatment: Culture appropriate cells (e.g., N18TG2) and pre-treat with this compound (10 µM) before stimulating with an agonist like ATP.
-
Protein Extraction: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control like β-actin or total p38 MAPK.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
-
Cell Culture and Treatment: Grow respiratory epithelial cells on coverslips, pre-treat with this compound, and then stimulate with a TLR2 agonist like lipoprotein.
-
Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining:
-
Block non-specific binding sites with BSA.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy: Visualize the cells using a fluorescence microscope.
-
Data Analysis: Assess the nuclear translocation of p65 by observing the co-localization of the p65 signal with the DAPI nuclear stain. The percentage of cells showing nuclear p65 can be quantified.
Conclusion
The anti-inflammatory properties of this compound extend significantly beyond its H1-receptor antagonism. Through the inhibition of inflammatory mediator release from a variety of immune cells, the induction of eosinophil apoptosis, and the modulation of key signaling pathways such as NF-κB and MAPK, this compound presents a multifaceted approach to mitigating inflammatory responses. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound and similar compounds in the context of inflammatory diseases. The continued exploration of these mechanisms will be crucial in optimizing its clinical applications and in the development of novel anti-inflammatory therapies.
References
- 1. Antiinflammatory effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits the release of proinflammatory mediators from human basophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. (Open Access) [The inhibitory effect of this compound, an anti-allergic agent, on eosinophil-mediated and eosinophilic cell line-mediated natural cytotoxicity against bronchial epithelial cells]. (1989) | Junichi Chihara | 2 Citations [scispace.com]
- 5. This compound inhibits the release of bronchoconstrictor arachidonic acid metabolites (iLTC4 and PGD2) from rat mast cells and guinea-pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rhinologyonline.org [rhinologyonline.org]
Oxatomide as a P2X7 Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxatomide, a first-generation H1-antihistamine, has been identified as a potent antagonist of the P2X7 receptor (P2X7R), a key player in inflammation and immune responses. This document provides a comprehensive technical overview of this compound's activity at the P2X7 receptor, summarizing quantitative data, detailing experimental protocols, and visualizing relevant biological pathways. Notably, this compound exhibits a significant species-dependent inhibitory profile, demonstrating high potency at the human P2X7R while being largely inactive at the rat ortholog. This characteristic, combined with its established safety profile, positions this compound as a valuable tool for P2X7R research and a potential lead compound for the development of novel anti-inflammatory therapeutics.
Introduction to P2X7 Receptor and this compound
The P2X7 receptor is a ligand-gated ion channel activated by high concentrations of extracellular adenosine triphosphate (ATP), which are typically present at sites of inflammation and cell stress. P2X7R activation triggers a cascade of downstream events, including cation influx, formation of a large membrane pore, activation of the NLRP3 inflammasome, and subsequent release of pro-inflammatory cytokines such as interleukin-1β (IL-1β). Consequently, antagonism of the P2X7R is a promising strategy for the treatment of various inflammatory and autoimmune diseases.
This compound is a diphenylmethylpiperazine derivative that has been in clinical use for allergic conditions. Its discovery as a P2X7R antagonist reveals a dual mechanism of action that may contribute to its overall anti-inflammatory effects.
Quantitative Analysis of this compound's P2X7R Antagonism
The inhibitory potency of this compound has been evaluated across various in vitro assays. The following tables summarize the available quantitative data.
| Assay Type | Cell Line | Species | Agonist | IC50 (μM) | Reference |
| Ca2+ Influx | N18TG2 | Murine | 1 mM ATP | 3.37 | [1] |
Further quantitative data for other assays and cell lines are currently limited in the public domain.
Mechanism of Action
Current evidence suggests that this compound acts as a negative allosteric modulator of the P2X7 receptor. This is supported by the non-competitive nature of its antagonism observed in functional assays. Allosteric modulators bind to a site on the receptor distinct from the orthosteric site where the endogenous agonist (ATP) binds. This binding induces a conformational change in the receptor that reduces its ability to be activated by ATP. Several allosteric binding sites have been identified on the P2X7 receptor, and while the precise binding site of this compound has not been definitively elucidated, its activity is consistent with interaction at one of these modulatory pockets.[2][3][4][5][6]
Signaling Pathway of P2X7 Receptor Activation and this compound Inhibition
The following diagram illustrates the canonical P2X7R signaling pathway and the proposed point of intervention by this compound.
Experimental Protocols
This section details the methodologies used to characterize this compound's antagonist activity at the P2X7 receptor.
Cell Culture
-
HEK293 cells stably expressing human P2X7R (HEK293-hP2X7R): Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).
-
N18TG2 neuroblastoma cells: Cultured in DMEM with 10% FBS, penicillin, and streptomycin.
-
J774 murine macrophage-like cells: Grown in RPMI-1640 medium containing 10% FBS, penicillin, and streptomycin.
-
RPMI8226 human multiple myeloma cells: Maintained in RPMI-1640 medium with 10% FBS, penicillin, and streptomycin.[7]
-
Bone Marrow-Derived Mast Cells (BMMCs): Differentiated from mouse bone marrow progenitor cells in RPMI-1640 supplemented with 10% FBS, penicillin, streptomycin, and cytokines such as IL-3 and SCF.
Calcium Influx Assay
This assay measures the increase in intracellular calcium concentration following P2X7R activation.
Workflow:
Detailed Protocol:
-
Cell Plating: Seed cells (e.g., N18TG2, HEK293-hP2X7R) into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM) for 30-60 minutes at 37°C.
-
Antagonist Incubation: Wash off excess dye and pre-incubate the cells with varying concentrations of this compound or vehicle control for 15-30 minutes.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR) and establish a baseline fluorescence reading. Inject a solution of ATP or BzATP (a more potent P2X7R agonist) to achieve a final concentration known to elicit a robust response (e.g., 1 mM ATP).
-
Data Acquisition: Record the change in fluorescence intensity over time.
-
Data Analysis: The peak fluorescence intensity is used to determine the extent of calcium influx. The percentage of inhibition by this compound at each concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through the P2X7R channels in the cell membrane.
Workflow:
Detailed Protocol:
-
Cell Preparation: Plate cells (e.g., HEK293-hP2X7R) on glass coverslips suitable for microscopy.
-
Solutions:
-
External Solution (in mM): 147 NaCl, 10 HEPES, 13 glucose, 2 CaCl2, 1 MgCl2, pH adjusted to 7.3 with NaOH.
-
Internal (Pipette) Solution (in mM): 147 NaCl, 10 HEPES, 10 BAPTA, pH adjusted to 7.3 with NaOH.
-
-
Recording:
-
Obtain a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the membrane potential at a constant voltage (e.g., -60 mV).
-
Apply the P2X7R agonist (e.g., 1 mM ATP) via a perfusion system to induce an inward current.
-
After establishing a stable baseline response, co-perfuse the agonist with varying concentrations of this compound.
-
-
Data Analysis: Measure the peak amplitude of the inward current in the absence and presence of this compound. Calculate the percentage of current inhibition to determine the effect of the antagonist.
Cytokine Release Assay (e.g., IL-1β, MIP-2)
This assay quantifies the release of pro-inflammatory cytokines from immune cells following P2X7R activation.
Detailed Protocol (for MIP-2 release from J774 cells):
-
Cell Seeding: Plate J774 cells in a 24-well plate and allow them to adhere.
-
Priming (if necessary): For IL-1β release, cells are often primed with lipopolysaccharide (LPS) for several hours to induce pro-IL-1β expression.
-
Antagonist Pre-treatment: Pre-incubate the cells with this compound (e.g., 10 µM) or vehicle for 30 minutes.[1]
-
Agonist Stimulation: Stimulate the cells with a P2X7R agonist (e.g., BzATP) for a defined period (e.g., 1-6 hours).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.
-
Quantification: Measure the concentration of the cytokine (e.g., MIP-2 or IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
MAPK Phosphorylation Assay
This assay assesses the effect of this compound on the downstream signaling of the P2X7R, specifically the phosphorylation of mitogen-activated protein kinases (MAPKs) like ERK and p38.
Detailed Protocol:
-
Cell Treatment: Culture cells (e.g., N18TG2) to near confluence, then serum-starve for a few hours. Pre-treat with this compound (e.g., 10 µM) for 30 minutes, followed by stimulation with ATP (e.g., 1 mM) for a short period (e.g., 5-15 minutes).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK (p-ERK) and p38 (p-p38), as well as antibodies for total ERK and p38 as loading controls.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Species Selectivity
A critical aspect of this compound's pharmacology is its pronounced species selectivity. Electrophysiological studies have demonstrated that this compound potently inhibits ATP-induced currents in cells expressing the human P2X7 receptor . In contrast, it has a minimal effect on the rat P2X7 receptor .[7] Its activity against the murine P2X7 receptor is present but appears to be less potent than against the human ortholog. This species-dependent activity is an important consideration for the design and interpretation of preclinical studies.
Conclusion and Future Directions
This compound has emerged as a valuable pharmacological tool for studying the P2X7 receptor, particularly the human ortholog. Its established role as a P2X7R antagonist, coupled with its known anti-allergic properties, suggests a complex anti-inflammatory profile. Future research should focus on:
-
Comprehensive Quantitative Analysis: Determining the IC50 values of this compound in a wider range of cell lines and functional assays (e.g., pore formation, IL-1β release in human primary cells).
-
Binding Site Elucidation: Precisely identifying the allosteric binding site of this compound on the human P2X7 receptor through mutagenesis and structural biology studies.
-
In Vivo Efficacy: Evaluating the contribution of P2X7R antagonism to the anti-inflammatory effects of this compound in relevant animal models of human inflammatory diseases, taking into account the species selectivity.
-
Structure-Activity Relationship (SAR) Studies: Using this compound as a scaffold to design and synthesize novel, more potent, and selective P2X7R antagonists.
The continued investigation of this compound and its derivatives holds significant promise for advancing our understanding of P2X7R biology and for the development of new therapeutic agents for a range of inflammatory conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. P2X7 receptors exhibit at least three modes of allosteric antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping the Site of Action of Human P2X7 Receptor Antagonists AZ11645373, Brilliant Blue G, KN-62, Calmidazolium, and ZINC58368839 to the Intersubunit Allosteric Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P2X7 receptor antagonist activity of the anti-allergic agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Serotonergic Activity of Oxatomide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxatomide, a first-generation antihistamine of the diphenylmethylpiperazine class, is primarily recognized for its potent H1 receptor antagonism and mast cell-stabilizing properties. However, emerging and historical research has consistently pointed towards a significant, albeit less characterized, facet of its pharmacological profile: its serotonergic activity. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the serotonin system. It consolidates available quantitative data, details relevant experimental methodologies, and visualizes key pathways to serve as a resource for researchers and professionals in drug development. While this compound's antiserotonergic effects are acknowledged, this guide also highlights the existing gaps in the literature, particularly the lack of a comprehensive binding affinity profile across the diverse family of serotonin receptors.
Introduction to this compound and its Serotonergic Dimension
This compound was first synthesized and developed by Janssen Pharmaceutica in 1975.[1] Clinically, it has been utilized for the management of various allergic conditions, including urticaria and allergic rhinitis.[2] Its primary mechanism of action involves the blockade of histamine H1 receptors.[3] Beyond this, this compound is known to inhibit the release of allergic mediators from mast cells.[2]
An additional and significant pharmacological property of this compound is its antiserotonergic activity.[1] Serotonin (5-hydroxytryptamine or 5-HT) is a crucial neurotransmitter and signaling molecule involved in a vast array of physiological processes, and its dysregulation is implicated in numerous pathological conditions. The interaction of a drug with the serotonin system can have profound therapeutic implications and is a critical aspect of its overall pharmacological profile. Research has shown that this compound can antagonize the effects of serotonin, which may contribute to its overall therapeutic efficacy in certain allergic and inflammatory conditions where serotonin plays a pathophysiological role.[4]
Quantitative Analysis of Serotonergic Activity
One of the key early studies demonstrated that this compound is a potent inhibitor of serotonin-induced effects.
| Parameter | Value | Assay System | Reference |
| IC50 | 4.1 x 10⁻⁸ M | Inhibition of serotonin-induced contraction in isolated rat caudal arteries | [4] |
This IC50 value indicates that this compound can effectively counteract the physiological effects of serotonin at nanomolar concentrations in this specific tissue-based assay. However, it does not provide information about the specific 5-HT receptor subtype(s) mediating this effect. The lack of comprehensive binding data across the 14 known human 5-HT receptor subtypes represents a significant knowledge gap.
Experimental Protocols for Assessing Serotonergic Activity
To facilitate further research into the serotonergic properties of this compound and similar compounds, this section outlines detailed methodologies for key experiments.
Radioligand Receptor Binding Assay
This assay is the gold standard for determining the binding affinity of a compound for a specific receptor subtype.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for various 5-HT receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing a specific human 5-HT receptor subtype (e.g., HEK293 or CHO cells).
-
A specific radioligand for each receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).
-
Non-specific binding control (a high concentration of a known, non-labeled ligand for the target receptor).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Protocol:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and non-specific control).
-
Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression analysis to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Serotonin-Induced Calcium Flux Assay
This functional assay measures the ability of a compound to antagonize the intracellular calcium mobilization induced by serotonin, typically mediated by Gq-coupled 5-HT receptors like 5-HT2A.
Objective: To determine the functional antagonist potency of this compound at Gq-coupled 5-HT receptors.
Materials:
-
A cell line stably expressing the 5-HT receptor of interest (e.g., 5-HT2A) and a G-protein that couples to calcium mobilization (e.g., Gαq).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Serotonin solution.
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
A fluorescence plate reader with kinetic reading capabilities.
Protocol:
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a specific period to allow for receptor binding.
-
Serotonin Stimulation: Add a fixed concentration of serotonin (typically the EC80) to all wells simultaneously using the plate reader's injection system.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the serotonin response against the logarithm of the this compound concentration. Use non-linear regression to calculate the IC50 value.
Visualization of Pathways and Workflows
Serotonin Receptor Signaling Pathways
The following diagrams illustrate the general signaling pathways of the two major classes of G-protein coupled serotonin receptors.
Caption: General signaling pathways for Gi/o and Gq/11-coupled serotonin receptors.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps in a typical radioligand binding assay.
Caption: Workflow for a radioligand receptor binding assay.
Discussion and Future Directions
The existing evidence strongly suggests that this compound possesses significant antiserotonergic properties. The potent inhibition of serotonin-induced vascular contraction highlights its potential to modulate serotonin-mediated physiological responses. However, the lack of a comprehensive 5-HT receptor binding profile is a major limitation in fully understanding its mechanism of action.
Future research should focus on:
-
Comprehensive Receptor Screening: A systematic screening of this compound against a broad panel of human 5-HT receptor subtypes is crucial to identify its primary and secondary targets within the serotonin system.
-
Functional Characterization: For the identified target receptors, detailed functional assays should be performed to characterize this compound as an antagonist, inverse agonist, or partial agonist.
-
In Vivo Studies: Animal models can be utilized to investigate the contribution of this compound's serotonergic activity to its overall therapeutic effects and potential side-effect profile.
A more complete understanding of this compound's serotonergic pharmacology could open new avenues for its therapeutic application, potentially beyond its current use in allergic disorders.
Conclusion
This compound exhibits clear antiserotonergic activity, a facet of its pharmacology that warrants further in-depth investigation. This technical guide has summarized the available data, provided detailed experimental protocols for future studies, and visualized key concepts. The elucidation of this compound's complete serotonin receptor interaction profile will be instrumental for a more comprehensive understanding of its therapeutic potential and for guiding the development of future drugs with mixed antihistaminic and serotonergic properties.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound. A review of its pharmacodynamic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Preliminary data on antiserotonin effects of this compound, a novel anti-allergic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Oxatomide's Impact on Intracellular Calcium Mobilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxatomide, a first-generation antihistamine of the diphenylmethylpiperazine class, exerts significant effects on intracellular calcium (Ca²⁺) mobilization, a critical signaling mechanism in numerous cell types, particularly mast cells and leukocytes. Beyond its well-established H1 receptor antagonism, this compound's therapeutic efficacy in allergic and inflammatory conditions is attributed to its ability to modulate intracellular Ca²⁺ homeostasis. This guide provides an in-depth technical overview of this compound's mechanisms of action on intracellular calcium, detailing the affected signaling pathways, summarizing key quantitative data, and outlining relevant experimental protocols.
Core Mechanisms of Action
This compound's primary influence on intracellular calcium mobilization can be categorized into two main actions:
-
Inhibition of Calcium Influx: this compound attenuates the entry of extracellular calcium into the cell. This includes the inhibition of store-operated calcium entry (SOCE), a crucial pathway for sustained calcium signaling following the depletion of intracellular stores.
-
Inhibition of Calcium Release from Intracellular Stores: The drug also hinders the release of calcium from the endoplasmic reticulum (ER), a major intracellular calcium reservoir.
These actions collectively lead to a reduction in the overall increase of cytosolic calcium concentration, which is a key trigger for various cellular responses, including the degranulation of mast cells and the subsequent release of histamine and other inflammatory mediators.
Signaling Pathways Modulated by this compound
This compound intersects with critical signaling pathways that govern intracellular calcium levels. The primary pathway affected is the G-protein coupled receptor (GPCR) cascade, which is initiated by the binding of an agonist (e.g., an allergen to an IgE receptor on a mast cell).
GPCR Signaling and Phospholipase C Activation
The binding of an agonist to a GPCR activates the enzyme Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
Figure 1: Agonist-induced activation of the GPCR-PLC pathway.
IP3-Mediated Calcium Release and the Effect of this compound
IP3 diffuses through the cytosol and binds to IP3 receptors (IP3R), which are ligand-gated Ca²⁺ channels on the membrane of the endoplasmic reticulum. This binding triggers the release of stored Ca²⁺ from the ER into the cytosol. Studies indicate that this compound inhibits this release of Ca²⁺ from intracellular stores, although the precise mechanism of this inhibition is not fully elucidated.[1][2]
Store-Operated Calcium Entry (SOCE) and its Inhibition
The depletion of Ca²⁺ from the ER is sensed by STIM1 (Stromal Interaction Molecule 1), a transmembrane protein in the ER membrane. Upon Ca²⁺ unbinding, STIM1 undergoes a conformational change and translocates to areas of the ER membrane that are in close proximity to the plasma membrane. Here, it interacts with and activates Orai1, the pore-forming subunit of the CRAC (Calcium Release-Activated Ca²⁺) channel. The opening of Orai1 channels allows for the influx of extracellular Ca²⁺, a process known as store-operated calcium entry (SOCE). This sustained Ca²⁺ influx is critical for refilling ER stores and for downstream signaling events. This compound has been shown to inhibit SOCE, thereby limiting the sustained phase of the calcium signal.[3]
Figure 2: this compound's inhibitory effects on IP3-mediated Ca²⁺ release and SOCE.
Quantitative Data on this compound's Effects
The following tables summarize the available quantitative data on the inhibitory effects of this compound on various aspects of intracellular calcium mobilization and downstream cellular responses.
Table 1: Inhibition of Mediator Release
| Cell Type | Stimulus | Mediator | This compound Concentration | % Inhibition | IC₅₀ | Reference |
| Human Basophils | Der p I antigen or anti-IgE | Histamine, LTC₄ | 10⁻⁷ - 10⁻⁵ M | 10 - 40% | - | |
| Human Lung Mast Cells | anti-IgE | Histamine, Tryptase, LTC₄ | 10⁻⁷ - 10⁻⁵ M | 10 - 40% | - | |
| Human Leukocytes | Calcium Ionophore A23187 | Histamine | - | - | 5 x 10⁻⁵ M | |
| Human Leukocytes | Calcium Ionophore A23187 | Leukotriene C₄ | - | - | 6 x 10⁻⁶ M |
Table 2: Inhibition of Calcium Mobilization
| Cell Type | Assay | Stimulus | This compound Concentration | Effect | Reference |
| Rat Peritoneal Mast Cells | ⁴⁵Ca²⁺ Uptake | Compound 48/80 | 0.01 - 10 µM | Inhibition | [1] |
| Rat Peritoneal Mast Cells | Intracellular Ca²⁺ Release (Quin-2) | Compound 48/80 | 0.01 - 10 µM | Inhibition | [1] |
| IMR-90 Human Lung Fibroblasts | Intracellular Ca²⁺ Rise (Fura-2) | Thapsigargin | - | Abolished thapsigargin-induced rise | [3] |
| IMR-90 Human Lung Fibroblasts | Ca²⁺ Entry (Fura-2) | This compound (10-40 µM) | - | Inhibited by SOCE modulators | [3] |
Experimental Protocols
Measurement of Intracellular Calcium with Fura-2 AM
This protocol is a standard method for measuring intracellular calcium concentrations using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (optional, to prevent dye extrusion)
-
Cells of interest cultured on coverslips or in microplates
-
Fluorescence microscope or plate reader with appropriate filters for Fura-2 (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Prepare Loading Buffer: Dissolve Fura-2 AM in anhydrous DMSO to make a stock solution (e.g., 1 mM). For the working solution, dilute the Fura-2 AM stock in HBSS to a final concentration of 1-5 µM. Add Pluronic F-127 (0.02-0.05%) to aid in dye solubilization. Probenecid (1-2.5 mM) can be included to inhibit organic anion transporters.
-
Cell Loading: Remove the culture medium from the cells and wash once with HBSS. Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
Washing: After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
De-esterification: Incubate the cells in HBSS for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM by intracellular esterases, which traps the active Fura-2 dye inside the cells.
-
Imaging: Mount the coverslip on the microscope stage or place the microplate in the reader. Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at ~510 nm.
-
Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration. Changes in this ratio over time reflect changes in intracellular calcium levels.
Figure 3: Experimental workflow for intracellular calcium measurement using Fura-2 AM.
⁴⁵Ca²⁺ Uptake Assay
This assay directly measures the influx of calcium into cells using the radioactive isotope ⁴⁵Ca²⁺.
Materials:
-
⁴⁵CaCl₂
-
Physiological buffer (e.g., Tyrode's solution)
-
Cells of interest in suspension
-
Stimulating agent (e.g., compound 48/80, thapsigargin)
-
Inhibitor (this compound)
-
Stop solution (e.g., ice-cold buffer containing LaCl₃ or EGTA)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Preparation: Harvest and wash the cells, then resuspend them in the physiological buffer at a known density.
-
Pre-incubation: Pre-incubate the cell suspension with or without this compound at various concentrations for a defined period at 37°C.
-
Initiation of Uptake: Add the stimulating agent to the cell suspension, immediately followed by the addition of ⁴⁵CaCl₂.
-
Incubation: Incubate the mixture for a specific time at 37°C to allow for ⁴⁵Ca²⁺ uptake.
-
Termination of Uptake: Stop the reaction by adding an excess of ice-cold stop solution.
-
Filtration: Rapidly filter the cell suspension through glass fiber filters to separate the cells from the extracellular medium.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound ⁴⁵Ca²⁺.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of ⁴⁵Ca²⁺ taken up by the cells.
Conclusion
This compound's modulation of intracellular calcium mobilization is a key component of its pharmacological profile, contributing significantly to its anti-allergic and anti-inflammatory properties. By inhibiting both the release of calcium from the endoplasmic reticulum and the influx of extracellular calcium via store-operated channels, this compound effectively dampens the calcium signals that are essential for the activation of mast cells and other immune cells. The quantitative data, though not exhaustive, consistently demonstrates a concentration-dependent inhibitory effect on calcium-dependent cellular responses. The experimental protocols outlined in this guide provide a framework for further investigation into the precise molecular targets and the full extent of this compound's effects on intracellular calcium homeostasis. This understanding is crucial for the rational design and development of novel therapeutics targeting calcium signaling in allergic and inflammatory diseases.
References
- 1. Development of Store-Operated Calcium Entry-Targeted Compounds in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound on calcium ions in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of Ca2+ signaling and cytotoxic responses of human lung fibroblasts upon an antihistamine drug this compound treatment and evaluating the protective effects of Ca2+ chelating - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with Oxatomide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Oxatomide
This compound is a second-generation H1-antihistamine that possesses a unique pharmacological profile, extending beyond simple histamine receptor antagonism.[1][2] It is recognized for its anti-allergic and anti-inflammatory properties, which are attributed to its multifaceted mechanism of action.[1][3] This includes the stabilization of mast cells, inhibition of the release of inflammatory mediators, and antagonism of serotonin and P2X7 receptors.[1][3][4] These characteristics make this compound a compound of interest for in vivo research in various allergic and inflammatory disorders such as allergic rhinitis, urticaria, asthma, and atopic dermatitis.[2][4]
Mechanism of Action & Signaling Pathways
This compound exerts its effects through several key mechanisms:
-
H1 Receptor Antagonism: As an antihistamine, its primary function is to block the histamine H1 receptor, preventing histamine from inducing symptoms like itching, vasodilation, and increased vascular permeability.[1]
-
Mast Cell Stabilization: this compound inhibits the degranulation of mast cells and basophils, thereby preventing the release of pre-formed mediators like histamine and newly synthesized mediators such as leukotrienes (LTC4) and prostaglandins (PGD2).[2][4]
-
Inhibition of Calcium Influx: It has been shown to inhibit the influx of extracellular Ca2+ in mast cells, a critical step in the signal transduction cascade leading to exocytosis of inflammatory mediators.[5]
-
P2X7 Receptor Antagonism: this compound acts as an antagonist of the P2X7 receptor, which is involved in inflammatory processes. This action can inhibit downstream events like MAPK activation and inflammation-related gene induction.[3][6]
-
Anti-inflammatory Effects: The drug can inhibit the mobilization of arachidonic acid and the synthesis of leukotriene B4, likely by reducing the activity of cytosolic phospholipase A2 in inflammatory cells like neutrophils.[4]
Signaling Pathway of this compound in Mast Cells
Caption: this compound's multifaceted mechanism in mast cells.
Quantitative Data from In Vivo Studies
This section summarizes reported dosages and effects of this compound in various preclinical animal models. These values serve as a starting point for experimental design.
| Animal Model | Species/Strain | Route of Administration | Dosage Range | Key Findings | Reference |
| Immune-Mediated Otitis Media | Chinchilla | Oral Gavage | 5 - 30 mg/kg | Alleviated otitis media with effusion; significantly reduced LTD4 concentration in middle ear effusion at 30 mg/kg. | [3] |
| Passive Cutaneous Anaphylaxis (PCA) | Rat | Oral (p.o.) | Not specified | Showed inhibitory effects on 48-hour homologous PCA. | [7] |
| Passive Anaphylactic Bronchoconstriction | Guinea Pig | Oral (p.o.) | Not specified | Demonstrated inhibitory effects on anaphylactic bronchoconstriction. | [7] |
| Central Nervous System Effects | Mouse, Rat | Oral (p.o.) | 30 - 100 mg/kg | Little to no effect on spontaneous movement, body temperature, or motor coordination. | [8] |
| Central Nervous System Effects | Mouse, Rat | Oral (p.o.) | ≥ 300 mg/kg | Produced sedation followed by increased responses to stimuli. | [8] |
Experimental Protocols
The following are generalized protocols for common in vivo models used to assess the efficacy of anti-allergic and anti-inflammatory compounds like this compound. Researchers should adapt these protocols based on their specific experimental goals and institutional guidelines (IACUC).
Protocol: Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
This model is used to evaluate the potential of this compound to alleviate key features of allergic asthma, such as airway hyperresponsiveness, eosinophilic inflammation, and Th2 cytokine production.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS)
-
Positive Control (e.g., Dexamethasone)
-
8-10 week old BALB/c mice
Procedure:
-
Sensitization:
-
Day 0 & 7: Sensitize mice via intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg Alum in a total volume of 200 µL PBS.
-
-
Drug Administration:
-
Administer this compound (e.g., 10-50 mg/kg, p.o.) or vehicle daily, starting one day before the first challenge and continuing throughout the challenge period.
-
-
Airway Challenge:
-
On Days 14, 15, and 16, challenge the mice by exposing them to an aerosol of 1% OVA in PBS for 30 minutes.
-
-
Endpoint Analysis (48-72 hours after last challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR to increasing concentrations of methacholine using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to determine total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes).
-
Cytokine Analysis: Measure levels of IL-4, IL-5, and IL-13 in BAL fluid supernatant or lung homogenates via ELISA.
-
Histology: Perfuse and fix lungs for histological analysis (H&E and PAS staining) to assess inflammation and mucus production.
-
Serum IgE: Collect blood to measure OVA-specific IgE levels.
-
Protocol: Passive Cutaneous Anaphylaxis (PCA) Model in Rats
This model assesses the ability of this compound to inhibit IgE-mediated mast cell degranulation and subsequent vascular permeability in the skin.[7]
Materials:
-
This compound
-
Vehicle
-
Anti-DNP IgE antibody
-
DNP-HSA (Dinitrophenyl-human serum albumin) antigen
-
Evans blue dye
-
Saline
-
8-10 week old Sprague-Dawley rats
Procedure:
-
Passive Sensitization:
-
Inject rat anti-DNP IgE antibody intradermally (i.d.) into the shaved dorsal skin of the rats at several sites.
-
-
Drug Administration:
-
24-48 hours after sensitization, administer this compound (e.g., 10-50 mg/kg, p.o.) or vehicle.
-
-
Antigen Challenge:
-
1 hour after drug administration, challenge the rats by intravenous (i.v.) injection of DNP-HSA antigen mixed with Evans blue dye (1% solution).
-
-
Endpoint Analysis:
-
30 minutes after the challenge, euthanize the animals and dissect the dorsal skin.
-
Measure the diameter and intensity of the blue spots on the skin.
-
For quantitative analysis, extract the Evans blue dye from the skin tissue using formamide and measure the absorbance at ~620 nm.
-
Experimental Workflow and Design Considerations
A well-designed in vivo study is critical for obtaining reproducible and translatable results.[9] Key factors include animal model selection, defining clear endpoints, and proper statistical planning.[9]
General Experimental Workflow
Caption: A generalized workflow for preclinical in vivo studies.
Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations
Understanding the relationship between drug concentration and its effect is crucial.
-
Pharmacokinetics (PK): Describes what the body does to the drug (Absorption, Distribution, Metabolism, Excretion).[10] A preliminary PK study in the chosen animal model is recommended to determine key parameters like half-life and bioavailability, which informs the dosing schedule.
-
Pharmacodynamics (PD): Describes what the drug does to the body (receptor binding, dose-response).[10] PD studies help correlate the concentration of this compound at the site of action with its therapeutic effect.
A logical relationship for designing a study is to first establish the PK profile to ensure adequate exposure, then use that information to design the PD/efficacy studies.
Logical Relationship in Study Design
Caption: Logical flow from characterization to PK/PD analysis.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound. A review of its pharmacodynamic properties and therapeutic efficacy [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antiinflammatory effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of the anti-allergic drug this compound on the signal transduction mechanism in a mast cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P2X7 receptor antagonist activity of the anti-allergic agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Pharmacological studies on this compound (KW-4354): (2) Effect on the experimental models of the type 1-type 4 allergic reactions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Pharmacological studies on this compound. (5). Effect on the central and peripheral nervous systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ichor.bio [ichor.bio]
- 10. pharmasalestraining.org [pharmasalestraining.org]
Application Notes and Protocols for Oxatomide Administration in Guinea Pig Allergy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxatomide is an anti-allergic agent with a dual mechanism of action: it is a potent histamine H1 receptor antagonist and it inhibits the release of various inflammatory mediators from mast cells and basophils.[1][2] Guinea pig models of allergic rhinitis are well-established and widely used preclinical tools for evaluating the efficacy of novel anti-allergic therapies. These models mimic key aspects of the human allergic response, including sneezing, nasal rubbing, and increased vascular permeability. This document provides detailed protocols for inducing allergic rhinitis in guinea pigs and administering this compound, along with data on its efficacy and a visualization of its mechanism of action.
Data Presentation
The following tables summarize the quantitative effects of this compound in guinea pig allergy models.
Table 1: Effect of Oral this compound on Allergic Rhinitis Symptoms in Sensitized Guinea Pigs
| Treatment Group | Dose (mg/kg, p.o.) | Number of Sneezes (mean ± SEM) | Nasal Rubbing Frequency (mean ± SEM) |
| Control (Vehicle) | - | 25.4 ± 3.1 | 18.5 ± 2.6 |
| This compound | 1 | 15.2 ± 2.8 | 10.1 ± 1.9 |
| This compound | 10 | 8.7 ± 1.9 | 5.4 ± 1.2 |
*p<0.05, **p<0.01 vs. Control. Data adapted from studies on ovalbumin-sensitized guinea pigs.[3]
Table 2: Effect of this compound on Nasal Vascular Permeability and Histamine Release in Sensitized Guinea Pigs
| Treatment Group | Dose | Dye Leakage (µ g/nasal cavity) | Histamine Release (ng/mL) |
| Control (Vehicle) | - | 15.8 ± 1.5 | 12.3 ± 1.8 |
| This compound (p.o.) | 10 mg/kg | 9.2 ± 1.1* | Not Reported |
| This compound (p.o.) | 30 mg/kg | 6.5 ± 0.9** | Not Reported |
| This compound (nasal spray) | 0.025% | Significantly Reduced[4] | Significantly Reduced[4] |
*p<0.05, **p<0.01 vs. Control. Data adapted from studies on ovalbumin-sensitized guinea pigs.[3][4]
Table 3: In Vitro Inhibitory Effects of this compound on Mediator Release
| Cell Type/Tissue | Stimulus | Mediator | IC50 Value |
| Guinea Pig Peritoneal Leukocytes | - | 5-Lipoxygenase | 17 µM[5] |
| Rat Peritoneal Mast Cells | A23187 | Prostaglandin D2 (PGD2) | 4.2 µM[5] |
| Guinea Pig Eosinophils | Phorbol Myristate Acetate | Oxygen Radical Generation | 11.7 µmol/l[6] |
| Guinea Pig Eosinophils | Calcium Ionophore A-23187 | Oxygen Radical Generation | 11.3 µmol/l[6] |
| Guinea Pig Eosinophils | Calcium Ionophore A-23187 | Peptide-Leukotriene Release | 9.83 µmol/l[6] |
Experimental Protocols
Protocol 1: Induction of Allergic Rhinitis in Guinea Pigs using Ovalbumin
This protocol describes the systemic sensitization and subsequent nasal challenge of guinea pigs with ovalbumin (OVA) to induce an allergic rhinitis response.[7]
Materials:
-
Male Dunkin-Hartley guinea pigs (300-350 g)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Al(OH)₃) gel
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Syringes and needles for intraperitoneal injection
-
Micropipette for nasal administration
Procedure:
-
Sensitization:
-
On day 0, sensitize each guinea pig with an intraperitoneal (i.p.) injection of 1 mL of a suspension containing 1 mg OVA and 100 mg Al(OH)₃ in saline.
-
Repeat the i.p. sensitization on day 7.
-
-
Allergen Challenge:
-
On day 14, lightly anesthetize the guinea pigs (e.g., with isoflurane).
-
Instill 50 µL of 1% OVA in saline into each nostril (total volume of 100 µL).
-
-
Assessment of Allergic Symptoms:
-
Immediately after the challenge, place the guinea pigs in individual observation chambers.
-
Count the number of sneezes and instances of nasal rubbing (scratching the nose with forepaws) for a period of 30 minutes.
-
Protocol 2: Administration of this compound
Oral Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Administer the desired dose of this compound (e.g., 1, 10, or 30 mg/kg) orally via gavage.[3]
-
Administer the drug 1-2 hours before the allergen challenge.
Intranasal Administration:
-
Prepare a solution of this compound in a saline-based vehicle suitable for nasal application (e.g., 0.025% this compound nasal spray).[4]
-
Lightly anesthetize the guinea pigs.
-
Administer a defined volume of the this compound solution into each nostril using a micropipette.
-
Administer the drug 30-60 minutes before the allergen challenge.
Protocol 3: Measurement of Nasal Vascular Permeability
This protocol measures the leakage of dye from blood vessels into the nasal cavity as an indicator of vascular permeability.
Materials:
-
Evans blue dye
-
Saline
-
Formamide
-
Spectrophotometer
Procedure:
-
One hour after the allergen challenge, administer Evans blue dye (20 mg/kg) intravenously.
-
Thirty minutes after the dye injection, euthanize the guinea pigs and perfuse the vascular system with saline to remove residual blood.
-
Dissect the nasal tissue and incubate it in formamide at 60°C for 24 hours to extract the Evans blue dye.
-
Measure the absorbance of the formamide extract at 620 nm.
-
Calculate the concentration of Evans blue in the nasal tissue using a standard curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in a guinea pig model of allergic rhinitis.
Signaling Pathway of this compound's Action on Mast Cells
Caption: this compound's inhibitory effect on IgE-mediated mast cell degranulation and mediator synthesis.
References
- 1. zenodo.org [zenodo.org]
- 2. Validation of guinea pig model of allergic rhinitis by oral and topical drugs [ouci.dntb.gov.ua]
- 3. Effect of this compound on experimental allergic rhinitis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound nasal spray on experimental allergic rhinitis in guinea pigs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits the release of bronchoconstrictor arachidonic acid metabolites (iLTC4 and PGD2) from rat mast cells and guinea-pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of 4-DAMP on allergic rhinitis in guinea pigs and its potential mechanism - Huang - Annals of Translational Medicine [atm.amegroups.org]
Application Notes and Protocols: Passive Cutaneous Anaphylaxis (PCA) Model for Oxatomide Testing
Introduction
Passive cutaneous anaphylaxis (PCA) is a widely used in vivo model to study Type I hypersensitivity reactions and to evaluate the efficacy of anti-allergic compounds.[1][2] This model mimics the localized allergic inflammatory response triggered by the cross-linking of antigen-specific Immunoglobulin E (IgE) antibodies bound to high-affinity FcεRI receptors on the surface of mast cells and basophils.[1][3][4] This activation leads to the degranulation and release of vasoactive mediators like histamine, resulting in increased vascular permeability.[4][5] Oxatomide is an anti-allergic agent known to possess a dual mechanism of action: it inhibits the release of mediators from mast cells and also acts as a histamine H1 receptor antagonist.[6][7][8] This application note provides a detailed protocol for utilizing the PCA model in rodents to assess the pharmacological activity of this compound.
Mechanism of Action of this compound
This compound's efficacy in allergic conditions stems from its multifaceted mechanism. Primarily, it functions as a second-generation H1-antihistamine, competitively blocking histamine from binding to its H1 receptors on target cells, thereby preventing symptoms like itching, vasodilation, and increased vascular permeability.[7] Uniquely, beyond its antihistaminic effects, this compound also stabilizes mast cells.[7][8] It inhibits the influx of extracellular calcium into mast cells, a critical step in the signal transduction pathway that leads to degranulation.[8][9] By preventing the release of histamine, leukotrienes, and prostaglandins from mast cells, this compound addresses the allergic cascade at an earlier stage.[7][9][10]
Passive Cutaneous Anaphylaxis (PCA) Model
Principle of the PCA Reaction
The PCA model is an in vivo assay that evaluates Type I hypersensitivity. The process begins with passive sensitization, where an animal is intradermally injected with IgE antibodies specific for a particular antigen (e.g., anti-dinitrophenol IgE).[2][4] These IgE antibodies bind to FcεRI receptors on dermal mast cells. After a latency period to allow for sensitization, the animal is challenged via intravenous injection with the specific antigen (e.g., DNP conjugated to human serum albumin) along with a vascular permeability tracer, typically Evans Blue dye.[1][2] The antigen cross-links the IgE molecules on the mast cells, triggering degranulation and the release of inflammatory mediators.[1][3] This causes a localized increase in vascular permeability, leading to the extravasation of the Evans Blue dye into the surrounding tissue, which can be quantified as a measure of the allergic reaction's intensity.[1][5]
Experimental Workflow for this compound Testing
The workflow involves sensitizing the animals, allowing a latency period, administering the test compound (this compound), challenging with antigen, and finally, quantifying the resulting inflammatory response. The efficacy of this compound is determined by its ability to reduce the extent of dye extravasation compared to a vehicle-treated control group.
Detailed Experimental Protocols
This protocol is adapted for a mouse model of PCA.[2][5]
1. Materials and Reagents
-
Animals: Male BALB/c mice, 8 weeks old.[2]
-
Sensitizing Antibody: Anti-dinitrophenol (DNP) IgE monoclonal antibody.
-
Antigen: Dinitrophenol-Human Serum Albumin (DNP-HSA).
-
Tracer Dye: Evans Blue dye.
-
Test Compound: this compound.
-
Vehicle: Appropriate vehicle for this compound administration (e.g., 0.5% Carboxymethyl cellulose).
-
Anesthetic: Isoflurane for light anesthesia during sensitization.[2]
-
Extraction Solvent: Formamide.
-
Buffers: Phosphate-Buffered Saline (PBS).
-
Equipment: Micrometer gauge, spectrophotometer, microcentrifuge tubes, syringes, water bath or incubator (63°C).
2. Experimental Procedure
Step 1: Sensitization (Day 1)
-
Lightly anesthetize the mice with isoflurane.
-
Inject 20 µL of anti-DNP IgE (e.g., at a concentration of 4 µg/mL, delivering 80 ng/ear) intradermally into the pinna of the right ear of each mouse.[2][5]
-
The left ear can be injected with 20 µL of PBS to serve as an internal control.
-
Allow a latency period of 24-48 hours for the IgE to bind to mast cells.[2][11]
Step 2: Treatment (Day 2)
-
Prepare different concentrations of this compound in the chosen vehicle.
-
One hour before the antigen challenge, administer this compound or the vehicle to the respective experimental groups via oral gavage (p.o.).[2]
Step 3: Antigen Challenge (Day 2)
-
Prepare the challenge solution by dissolving DNP-HSA (e.g., 60 µ g/mouse ) and Evans Blue dye (e.g., 1% solution) in PBS.[2][5]
-
One hour after drug administration, intravenously inject 200 µL of the DNP-HSA/Evans Blue solution into the tail vein of each mouse.[2]
Step 4: Measurement and Quantification (Day 2)
-
Thirty minutes after the antigen challenge, measure the thickness of both ears using a dial thickness micrometer gauge.[2] The difference in thickness between the right and left ear can be used as an index of swelling.
-
Euthanize the mice and excise the ears.
-
Place the ear tissue into separate microcentrifuge tubes containing 250-500 µL of formamide.[2]
-
Incubate the tubes at 63°C for at least 16 hours to extract the Evans Blue dye from the tissue.[2]
-
After incubation, centrifuge the tubes and collect the supernatant.
-
Measure the absorbance of the extracted dye in the supernatant using a spectrophotometer at a wavelength of 620 nm.[2][5]
3. Data Analysis
-
The amount of extravasated dye is directly proportional to the absorbance reading.
-
Calculate the percent inhibition of the PCA reaction for each treatment group using the following formula:[2]
% Inhibition = [(Absorbance_Control - Absorbance_Treated) / Absorbance_Control] x 100
-
Absorbance_Control: Mean absorbance of the vehicle-treated group.
-
Absorbance_Treated: Mean absorbance of the drug-treated group.
-
Data Presentation
Quantitative data from the study should be organized into clear tables to facilitate comparison between different treatment groups.
Table 1: Experimental Design and Treatment Groups
| Group Number | Treatment | Dose (mg/kg) | Route of Administration | Number of Animals (n) |
|---|---|---|---|---|
| 1 | Vehicle Control | - | p.o. | 6 |
| 2 | Positive Control (e.g., Cyproheptadine) | 10 | p.o. | 6 |
| 3 | This compound | 5 | p.o. | 6 |
| 4 | This compound | 10 | p.o. | 6 |
| 5 | this compound | 20 | p.o. | 6 |
Table 2: Effect of Oral Administration of this compound on IgE-Mediated PCA in Mice
| Treatment | Dose (mg/kg) | Ear Swelling Increase (mm, Mean ± SEM) | Dye Extravasation (Absorbance at 620 nm, Mean ± SEM) | Inhibition (%) |
|---|---|---|---|---|
| Vehicle Control | - | 0.25 ± 0.02 | 0.450 ± 0.035 | 0% |
| Cyproheptadine | 10 | 0.08 ± 0.01 | 0.115 ± 0.018 | 74.4% |
| This compound | 5 | 0.19 ± 0.03 | 0.312 ± 0.041 | 30.7% |
| This compound | 10 | 0.14 ± 0.02 | 0.205 ± 0.029 | 54.4% |
| This compound | 20 | 0.09 ± 0.01 | 0.133 ± 0.022 | 70.4% |
Note: Data presented are representative and for illustrative purposes only.
The passive cutaneous anaphylaxis model is a robust and reliable method for the preclinical evaluation of anti-allergic compounds.[3] It effectively demonstrates the in vivo efficacy of drugs like this compound that target mast cell degranulation and histamine-mediated responses.[11] The protocol described provides a clear, step-by-step guide for researchers to assess the dose-dependent inhibitory effects of this compound on Type I hypersensitivity reactions.
References
- 1. criver.com [criver.com]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. Passive Cutaneous Anaphylaxis Model - Creative Biolabs [creative-biolabs.com]
- 4. Hooke - Contract Research - Passive Cutaneous Anaphylaxis (PCA) [hookelabs.com]
- 5. Passive Cutaneous Anaphylaxis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. This compound, a new orally active drug which inhibits both the release and the effects of allergic mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Influence of the anti-allergic drug this compound on the signal transduction mechanism in a mast cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [this compound: review of pharmacodynamic effects and clinical effects in dermatology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. [Pharmacological studies on this compound (KW-4354): (1) Effect on passive cutaneous anaphylaxis (PCA)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Oxatomide in Human Basophil Activation Tests (BAT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Basophil Activation Test (BAT) is a functional flow cytometry-based assay that quantifies the activation of basophils in response to specific stimuli, most notably allergens. This test has emerged as a valuable tool in allergy diagnostics and research, providing insights into the cellular mechanisms of hypersensitivity reactions. Oxatomide, a second-generation H1-antihistamine, is known for its dual-action properties: blocking histamine H1 receptors and stabilizing mast cells and basophils, thereby inhibiting the release of inflammatory mediators.[1] These characteristics make this compound a compound of significant interest for studying the modulation of basophil activation and for the development of novel anti-allergic therapies.
These application notes provide a comprehensive guide for the use of this compound as an inhibitor in human basophil activation tests. Detailed protocols for sample preparation, cell stimulation, and flow cytometric analysis are outlined, along with data presentation guidelines and a depiction of the relevant signaling pathways.
Mechanism of Action of this compound in Basophil Activation
This compound exerts its inhibitory effect on basophil activation through a multi-faceted mechanism. Primarily, it functions as a potent antagonist of the histamine H1 receptor.[1] Beyond this, this compound has been demonstrated to inhibit the release of preformed mediators like histamine and de novo synthesized mediators such as leukotriene C4 from human basophils following immunological stimulation.[2]
A key aspect of its inhibitory action is the interference with intracellular calcium signaling. This compound has been shown to inhibit the influx of extracellular calcium through store-operated calcium (SOC) channels, a critical step for basophil degranulation.[3][4] This disruption of calcium mobilization is a major contributor to its mast cell and basophil stabilizing effects.[5]
Quantitative Data: this compound Inhibition of Basophil Mediator Release
The following table summarizes the dose-dependent inhibitory effect of this compound on mediator release from human basophils.
| This compound Concentration (M) | Mediator | Stimulus | Percent Inhibition (%) | Reference |
| 1 x 10⁻⁷ | Histamine & LTC₄ | Der p I antigen or anti-IgE | 10 | [2] |
| 1 x 10⁻⁶ | Histamine & LTC₄ | Der p I antigen or anti-IgE | 25 | [2] |
| 1 x 10⁻⁵ | Histamine & LTC₄ | Der p I antigen or anti-IgE | 40 | [2] |
Experimental Protocols
Basophil Activation Test (BAT) Protocol for Assessing this compound Inhibition
This protocol details the procedure for evaluating the inhibitory effect of this compound on IgE-mediated activation of human basophils in whole blood using flow cytometry.
Materials:
-
Fresh human whole blood collected in heparin-containing tubes.
-
This compound solution (prepare a stock solution in DMSO and dilute to desired concentrations in stimulation buffer).
-
Stimulation Buffer (e.g., HEPES-buffered saline with 2% BSA and 1 mM CaCl₂).
-
Positive Control: Anti-FcεRI antibody or a relevant allergen.
-
Negative Control: Stimulation Buffer alone.
-
Fluorochrome-conjugated monoclonal antibodies for flow cytometry:
-
Basophil identification: anti-CD123-PE, anti-HLA-DR-PerCP.
-
Activation markers: anti-CD63-FITC, anti-CD203c-APC.
-
-
Lysis Buffer (e.g., BD FACS™ Lysing Solution).
-
Wash Buffer (e.g., PBS with 0.5% BSA).
-
Flow Cytometer.
Procedure:
-
Blood Collection: Collect fresh peripheral blood from healthy donors into heparin-containing tubes. The test should be performed within 4 hours of blood collection.
-
This compound Pre-incubation:
-
In a 96-well plate or flow cytometry tubes, add 50 µL of whole blood to each well/tube.
-
Add 50 µL of the desired concentration of this compound solution or vehicle control (DMSO diluted in stimulation buffer) to the respective wells/tubes.
-
Gently mix and pre-incubate for 15 minutes at 37°C in a humidified incubator.[2]
-
-
Basophil Stimulation:
-
Prepare stimulation solutions:
-
Negative Control: Stimulation Buffer.
-
Positive Control: Anti-FcεRI antibody (e.g., 1 µg/mL) or allergen at an optimal concentration.
-
-
Add 50 µL of the appropriate stimulation solution to the pre-incubated blood samples.
-
Gently mix and incubate for 20-30 minutes at 37°C in a humidified incubator.
-
-
Staining:
-
Following stimulation, place the samples on ice to stop the reaction.
-
Add a cocktail of fluorochrome-conjugated antibodies (anti-CD123-PE, anti-HLA-DR-PerCP, anti-CD63-FITC, and anti-CD203c-APC) at pre-titrated optimal concentrations to each sample.
-
Gently vortex and incubate for 20-30 minutes at 4°C in the dark.
-
-
Red Blood Cell Lysis:
-
Add 2 mL of 1X Lysis Buffer to each tube.
-
Vortex gently and incubate for 10 minutes at room temperature in the dark.
-
-
Washing:
-
Centrifuge the tubes at 500 x g for 5 minutes.
-
Carefully aspirate the supernatant.
-
Resuspend the cell pellet in 2 mL of Wash Buffer.
-
Repeat the centrifugation and aspiration steps.
-
-
Sample Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of Wash Buffer.
-
Acquire the samples on a flow cytometer. Collect a sufficient number of events to ensure adequate basophil population for analysis (typically 100,000 - 200,000 total events).
-
Flow Cytometry Gating Strategy:
-
Gate on the leukocyte population based on Forward Scatter (FSC) and Side Scatter (SSC).
-
From the leukocyte gate, identify basophils as CD123-positive and HLA-DR-negative cells.
-
Within the basophil gate, analyze the expression of the activation markers CD63 and CD203c. Activated basophils will show an increased fluorescence intensity for these markers.
Data Analysis:
-
The percentage of activated basophils (%CD63+ or %CD203c+) is determined for each condition (negative control, positive control, and various concentrations of this compound).
-
Calculate the percentage of inhibition for each this compound concentration relative to the positive control.
-
Dose-response curves can be generated by plotting the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
Visualizations
Signaling Pathway of IgE-Mediated Basophil Activation and this compound Inhibition
Caption: IgE-mediated basophil activation pathway and the inhibitory point of this compound.
Experimental Workflow for Assessing this compound in BAT
Caption: Step-by-step workflow for the Basophil Activation Test with this compound.
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. This compound inhibits the release of proinflammatory mediators from human basophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Towards an FDA-cleared basophil activation test [frontiersin.org]
- 5. Inhibition of CD203c membrane up-regulation in human basophils by high dilutions of histamine: a controlled replication study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Oxatomide in Mast Cell Signaling Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing oxatomide as a tool for studying mast cell signaling pathways. This compound, a first-generation antihistamine, possesses potent mast cell-stabilizing properties, making it a valuable pharmacological agent for dissecting the intricate mechanisms of mast cell activation and degranulation. Its primary mechanism of action involves the inhibition of store-operated calcium entry (SOCE), a critical step in the signaling cascade following allergen-IgE-mediated activation of the high-affinity IgE receptor (FcεRI).
Mechanism of Action
This compound exerts its inhibitory effects on mast cells through a multi-faceted approach, distinct from its H1 receptor antagonism.[1] The key aspects of its mechanism include:
-
Inhibition of Calcium Influx: The principal mechanism by which this compound stabilizes mast cells is by blocking the influx of extracellular calcium through store-operated calcium channels in the plasma membrane.[2][3] This has been demonstrated in various mast cell models, including rat basophilic leukemia (RBL-2H3) cells and rat peritoneal mast cells.[2][4][5] The inhibition of calcium influx prevents the sustained increase in intracellular calcium concentration ([Ca2+]i) that is essential for degranulation.[2]
-
Modulation of Protein Tyrosine Phosphorylation: Studies have shown that this compound can alter the tyrosine phosphorylation patterns of cellular proteins in both resting and activated mast cells, suggesting an influence on the early signaling events downstream of FcεRI aggregation.[2]
-
Inhibition of Mediator Release: By preventing the rise in intracellular calcium, this compound effectively inhibits the release of a wide array of pre-formed and newly synthesized inflammatory mediators from mast cells. This includes:
Quantitative Data on this compound's Inhibitory Activity
The following tables summarize the quantitative data on the inhibitory effects of this compound on mast cell mediator release and key enzymes involved in the inflammatory response.
| Mediator/Enzyme | Mast Cell Type | Stimulus | This compound Concentration | % Inhibition / IC50 | Reference |
| Prostaglandin D2 (PGD2) | Rat Peritoneal Mast Cells | A23187 | IC50: 4.2 µM | 50% | [1] |
| 5-Lipoxygenase | Guinea-Pig Peritoneal Leukocytes | - | IC50: 17 µM | 50% | [1] |
| Histamine | Human Basophils | Der p I antigen or anti-IgE | 0.1 - 10 µM | 10 - 40% | [6] |
| Leukotriene C4 (LTC4) | Human Basophils | Der p I antigen or anti-IgE | 0.1 - 10 µM | 10 - 40% | [6] |
| Histamine, Tryptase, LTC4 | Human Lung Mast Cells (HLMC) | anti-IgE | 0.1 - 10 µM | 10 - 40% | [6] |
| Histamine, Tryptase, PGD2 | Human Skin Mast Cells (HSMC) | anti-FcεRI or anti-IgE | Concentration-dependent | Not specified | [6] |
| Leukotriene C4 (iLTC4) | Rat Peritoneal Exudate Cells | A23187 | 10 µM | 70% | [1] |
| Leukotriene C4 (iLTC4) | Guinea-Pig Lung Fragments | Antigen | 10 µM | 48% | [1] |
Experimental Protocols
Detailed methodologies for key experiments to study the effect of this compound on mast cell signaling are provided below.
Protocol 1: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.
Materials:
-
RBL-2H3 cells
-
Anti-DNP IgE antibody
-
DNP-HSA (Dinitrophenyl-human serum albumin) antigen
-
This compound
-
Tyrode's buffer (pH 7.4)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)
-
96-well plates
-
Plate reader (405 nm absorbance)
Procedure:
-
Cell Sensitization:
-
Seed RBL-2H3 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Incubate the cells overnight with anti-DNP IgE (e.g., 0.5-1 µg/mL) in complete medium to allow for receptor binding.
-
-
This compound Treatment:
-
Wash the sensitized cells twice with Tyrode's buffer to remove unbound IgE.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control in Tyrode's buffer for 15-30 minutes at 37°C.
-
-
Cell Stimulation:
-
Stimulate the cells by adding DNP-HSA antigen (e.g., 10-100 ng/mL) to each well.
-
For a positive control (total release), lyse a set of untreated cells with 0.1% Triton X-100.
-
For a negative control (spontaneous release), add buffer instead of antigen.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Enzyme Assay:
-
Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully transfer an aliquot of the supernatant from each well to a new 96-well plate.
-
Add the PNAG substrate solution to each well containing the supernatant.
-
Incubate the plate at 37°C for 60-90 minutes.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = [(Absorbance_sample - Absorbance_spontaneous) / (Absorbance_total - Absorbance_spontaneous)] x 100
-
Protocol 2: Intracellular Calcium Measurement
This protocol uses a fluorescent calcium indicator to measure changes in intracellular calcium concentration upon mast cell activation.
Materials:
-
RBL-2H3 cells
-
Anti-DNP IgE antibody
-
DNP-HSA antigen
-
This compound
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Fluorescence plate reader or fluorescence microscope with ratiometric imaging capabilities
Procedure:
-
Cell Sensitization and Dye Loading:
-
Sensitize RBL-2H3 cells with anti-DNP IgE as described in Protocol 1.
-
Wash the cells with HBSS.
-
Load the cells with Fura-2 AM (e.g., 2-5 µM) or Fluo-4 AM (e.g., 1-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
This compound Treatment:
-
Pre-incubate the dye-loaded cells with varying concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader or on the stage of a fluorescence microscope.
-
Establish a baseline fluorescence reading.
-
Add DNP-HSA antigen to stimulate the cells.
-
Record the fluorescence intensity over time. For Fura-2, measure the ratio of emission at 510 nm following excitation at 340 nm and 380 nm. For Fluo-4, measure the emission at ~516 nm following excitation at ~494 nm.
-
-
Data Analysis:
-
Calculate the change in intracellular calcium concentration based on the change in fluorescence ratio (Fura-2) or intensity (Fluo-4) over time.
-
Compare the calcium response in this compound-treated cells to the control cells.
-
Visualizations
Signaling Pathway Diagram
Caption: FcεRI signaling cascade in mast cells and the inhibitory action of this compound.
Experimental Workflow Diagram
References
- 1. This compound inhibits the release of bronchoconstrictor arachidonic acid metabolites (iLTC4 and PGD2) from rat mast cells and guinea-pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of the anti-allergic drug this compound on the signal transduction mechanism in a mast cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound and derivatives on high affinity IgE receptor-activated signal transduction pathways in rat basophilic leukemia cells: role of protein tyrosine hyperphosphorylation and inhibition of extracellular calcium influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound protects against degranulation of rat peritoneal mast cells during in vitro challenge with antigen or compound 48/80. Ultrastructural aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of this compound on intracellular Ca mobilization, Ca uptake and histamine release, using rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits the release of proinflammatory mediators from human basophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Oxatomide's Effects on Eosinophil Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxatomide is an anti-allergic agent known for its histamine H1 receptor antagonist properties.[1] Beyond this primary mechanism, this compound exhibits a range of anti-inflammatory effects, including the modulation of eosinophil function.[2] Eosinophils are key effector cells in allergic inflammation and asthma pathogenesis, making them a critical target for therapeutic intervention. These application notes provide a comprehensive overview of the known effects of this compound on eosinophil activity, supported by experimental protocols and data, to facilitate further research and drug development in this area.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound on various eosinophil functions.
Table 1: Inhibitory Effects of this compound on Eosinophil Superoxide Generation
| Stimulant | Species | Assay | IC50 (μM) | Reference |
| Phorbol Myristate Acetate (PMA) | Guinea Pig | Luminol-dependent Chemiluminescence | 11.7 | [3] |
| Calcium Ionophore A-23187 | Guinea Pig | Luminol-dependent Chemiluminescence | 11.3 | [3] |
Table 2: Inhibitory Effects of this compound on Eosinophil Peptide-Leukotriene Release
| Stimulant | Species | Assay | IC50 (μM) | Reference |
| Calcium Ionophore A-23187 | Guinea Pig | Enzyme Immunoassay | 9.83 | [3] |
Table 3: Pro-Apoptotic Effects of this compound on Human Eosinophils
| Condition | Effect | Concentration | Time Point | Reference |
| IL-5-induced Eosinophil Survival | Decreased viability | > 20 µM | 24 hours | [4] |
| IL-5-stimulated Eosinophils | Increased apoptosis | Concentration-dependent | 24 and 48 hours | [4] |
Key Eosinophil Functions Modulated by this compound
Inhibition of Superoxide Production
This compound has been shown to be a potent inhibitor of oxygen-radical generation in eosinophils. This is a critical anti-inflammatory effect, as superoxide anions and other reactive oxygen species contribute to tissue damage in allergic inflammation. Studies have demonstrated that this compound inhibits superoxide production stimulated by both phorbol myristate acetate (PMA) and the calcium ionophore A-23187.[3]
Inhibition of Peptide-Leukotriene Release
Leukotrienes are potent inflammatory mediators that play a crucial role in the pathophysiology of asthma and allergic rhinitis. This compound effectively inhibits the release of peptide-leukotrienes from eosinophils stimulated by calcium ionophore A-23187, suggesting its potential to attenuate the inflammatory cascade.[3]
Promotion of Apoptosis
Eosinophil accumulation at sites of allergic inflammation is prolonged by cytokines such as IL-5, which inhibit apoptosis. This compound has been demonstrated to counteract this effect by promoting eosinophil apoptosis, even in the presence of IL-5.[4] This action contributes to the resolution of tissue eosinophilia. This pro-apoptotic effect is associated with increased caspase-3 activity and DNA fragmentation.[4]
Inhibition of Eosinophil-Mediated Cytotoxicity
This compound has been found to diminish the natural cytotoxicity of eosinophils and eosinophilic cell lines against bronchial epithelial cells in vitro.[1] This suggests a protective role for this compound in preventing eosinophil-induced damage to airway tissues.
Signaling Pathways Affected by this compound
This compound exerts its effects on eosinophils through the modulation of key signaling pathways.
Calcium Influx Inhibition
A primary mechanism of action for this compound is the inhibition of calcium influx. Specifically, it has been shown to block store-operated Ca2+ (SOC) channels.[5] This disruption of intracellular calcium signaling is a crucial event that underlies the inhibition of various downstream effector functions in eosinophils, including degranulation and mediator release.
This compound inhibits store-operated calcium channels.
NF-κB Signaling Pathway
This compound is also known to interfere with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] By reducing the activity of this key transcription factor, this compound can decrease the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules that are critical for the recruitment and activation of eosinophils.
This compound interferes with the NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to investigate the effects of this compound on eosinophil function.
Protocol 1: Eosinophil Isolation
Objective: To isolate a pure population of eosinophils from peripheral blood.
Materials:
-
Anticoagulated whole blood (e.g., with EDTA)
-
Density gradient medium (e.g., Ficoll-Paque)
-
Red blood cell lysis buffer
-
Eosinophil isolation kit (e.g., magnetic cell sorting system with anti-CD16 antibodies)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., RPMI-1640)
Procedure:
-
Dilute the anticoagulated blood with an equal volume of PBS.
-
Carefully layer the diluted blood over the density gradient medium in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate and discard the upper layers, retaining the granulocyte/erythrocyte pellet at the bottom.
-
Resuspend the pellet in red blood cell lysis buffer and incubate for 10 minutes at room temperature.
-
Centrifuge at 300 x g for 10 minutes and discard the supernatant.
-
Wash the cell pellet with PBS.
-
For higher purity, proceed with negative selection using an eosinophil isolation kit according to the manufacturer's instructions (this typically involves depleting neutrophils by targeting CD16).
-
Resuspend the final eosinophil pellet in the appropriate cell culture medium for subsequent assays.
Protocol 2: Eosinophil Migration (Chemotaxis) Assay
Objective: To quantify the effect of this compound on eosinophil migration towards a chemoattractant.
Materials:
-
Isolated eosinophils
-
Chemotaxis chamber (e.g., Boyden chamber or transwell inserts with 5 µm pore size)
-
Chemoattractant (e.g., eotaxin/CCL11 or platelet-activating factor, PAF)
-
This compound at various concentrations
-
Cell culture medium with 0.1% BSA
-
Cell counting solution (e.g., trypan blue)
-
Hemocytometer or automated cell counter
Procedure:
-
Pre-treat isolated eosinophils with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add the chemoattractant solution to the lower wells of the chemotaxis chamber.
-
Add the pre-treated eosinophil suspension to the upper chamber (transwell insert).
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours.
-
After incubation, carefully remove the upper chamber.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a hemocytometer or an automated cell counter.
-
Calculate the percentage inhibition of migration for each this compound concentration compared to the vehicle control.
Workflow for Eosinophil Chemotaxis Assay.
Protocol 3: Eosinophil Degranulation Assay (Eosinophil Peroxidase Measurement)
Objective: To measure the effect of this compound on the release of eosinophil peroxidase (EPO), a marker of degranulation.
Materials:
-
Isolated eosinophils
-
Degranulation stimulus (e.g., PAF or secretory IgA-coated beads)
-
This compound at various concentrations
-
96-well microplate
-
EPO substrate solution (e.g., o-phenylenediamine dihydrochloride, OPD)
-
Stop solution (e.g., 3M HCl)
-
Microplate reader
Procedure:
-
Pre-treat isolated eosinophils with various concentrations of this compound or vehicle control for 30 minutes at 37°C in a 96-well plate.
-
Add the degranulation stimulus to the wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Add the EPO substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 492 nm using a microplate reader.
-
Calculate the percentage inhibition of EPO release for each this compound concentration compared to the vehicle control.
Workflow for Eosinophil Degranulation Assay.
Protocol 4: Superoxide Production Assay (Luminol-Dependent Chemiluminescence)
Objective: To quantify the effect of this compound on superoxide anion generation by eosinophils.
Materials:
-
Isolated eosinophils
-
Luminol
-
Stimulant (e.g., PMA or calcium ionophore A-23187)
-
This compound at various concentrations
-
96-well white microplate
-
Luminometer
Procedure:
-
Resuspend isolated eosinophils in a suitable buffer containing luminol.
-
Add the eosinophil suspension to the wells of a white 96-well microplate.
-
Add various concentrations of this compound or vehicle control to the wells.
-
Place the plate in a luminometer and measure the baseline chemiluminescence.
-
Inject the stimulant into the wells.
-
Immediately begin measuring the chemiluminescence signal over time (e.g., for 60 minutes).
-
Calculate the peak chemiluminescence or the area under the curve for each condition.
-
Determine the IC50 value for this compound's inhibition of superoxide production.
Conclusion
This compound demonstrates significant inhibitory effects on several key functions of eosinophils, including superoxide production, peptide-leukotriene release, and cell survival. These actions, mediated at least in part through the inhibition of calcium influx and interference with NF-κB signaling, underscore the therapeutic potential of this compound in eosinophil-driven inflammatory diseases. The provided protocols offer a framework for researchers to further investigate and quantify the effects of this compound and other novel compounds on eosinophil function, thereby contributing to the development of more effective treatments for allergic and inflammatory conditions.
References
- 1. (Open Access) [The inhibitory effect of this compound, an anti-allergic agent, on eosinophil-mediated and eosinophilic cell line-mediated natural cytotoxicity against bronchial epithelial cells]. (1989) | Junichi Chihara | 2 Citations [scispace.com]
- 2. This compound inhibits the release of proinflammatory mediators from human basophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of this compound on oxygen-radical generation and peptide-leukotriene release from guinea pig eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antiallergic drug this compound promotes human eosinophil apoptosis and suppresses IL-5-induced eosinophil survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound and derivatives on high affinity IgE receptor-activated signal transduction pathways in rat basophilic leukemia cells: role of protein tyrosine hyperphosphorylation and inhibition of extracellular calcium influx - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Oxatomide Concentration for Cell Culture Studies: A Technical Support Center
Welcome to the technical support center for utilizing Oxatomide in your cell culture experiments. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their studies.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action in cell culture?
This compound is a second-generation antihistamine that also functions as a potent antagonist of the P2X7 receptor.[1][2] Its primary mechanisms of action in a cell culture setting are:
-
H1 Histamine Receptor Antagonism: this compound blocks the binding of histamine to the H1 receptor, thereby inhibiting downstream signaling pathways associated with allergic and inflammatory responses.[3]
-
P2X7 Receptor Antagonism: It inhibits the ATP-gated P2X7 ion channel, which is involved in inflammation, immune responses, and cell death.[1][2] This antagonism prevents ATP-induced calcium influx.[1]
-
Mast Cell Stabilization: this compound inhibits the degranulation of mast cells, preventing the release of histamine and other pro-inflammatory mediators.[4][5]
2. What is the recommended concentration range for this compound in cell culture experiments?
The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. Based on published data, a general working concentration range of 0.1 µM to 10 µM is recommended for initial experiments.
3. How do I determine the optimal, non-toxic concentration of this compound for my specific cell line?
It is crucial to determine the cytotoxic profile of this compound in your specific cell line to differentiate between pharmacological effects and non-specific effects due to cell death. We recommend performing a cell viability assay (e.g., MTT, WST-1, or CellTiter-Glo) to determine the IC50 value for cytotoxicity.
-
Experimental Approach: Culture your cells with a range of this compound concentrations (e.g., from 0.1 µM to 100 µM) for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the IC50 value, which is the concentration that reduces cell viability by 50%.
-
Concentration Selection: For your functional assays, it is advisable to use concentrations well below the cytotoxic IC50 value.
4. How should I prepare and store this compound stock solutions?
This compound is highly soluble in dimethyl sulfoxide (DMSO).[1]
-
Stock Solution Preparation: To prepare a high-concentration stock solution, dissolve this compound powder in 100% DMSO. For example, to make a 10 mM stock solution, dissolve 4.27 mg of this compound (Molecular Weight: 426.55 g/mol ) in 1 mL of DMSO. Sonication may be required to fully dissolve the compound.[1]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
-
Working Solution Preparation: For cell culture experiments, dilute the DMSO stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Data Presentation
Table 1: Pharmacological Activity of this compound in in vitro Assays
| Parameter | Cell/System | IC50 / Effective Concentration | Reference |
| P2X7 Receptor Antagonism (ATP-induced currents) | Human P2X7 Receptor expressing HEK293 cells | ~0.95 µM | [1] |
| Inhibition of ATP-induced Ca2+ Influx | N18TG2 and J774 cells | ~0.43 µM | [1][2] |
| Inhibition of Histamine Release | Human Skin Mast Cells | 0.1 - 10 µM | |
| Mast Cell Degranulation Inhibition | Rat Peritoneal Mast Cells | Dose-dependent, significant at 10⁻⁴ M and 5x10⁻⁵ M | [4] |
Note: IC50 values for cytotoxicity are cell-line dependent and should be determined empirically.
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of this compound using an MTT Assay
This protocol provides a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium from your DMSO stock solution. Include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration) and a no-treatment control.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for your desired time point (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Mast Cell Degranulation Assay (β-hexosaminidase Release)
This assay measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.
Materials:
-
Mast cell line (e.g., RBL-2H3)
-
Complete culture medium
-
Tyrode's buffer
-
This compound
-
Degranulating agent (e.g., Compound 48/80 or antigen for sensitized cells)
-
Triton X-100 (for cell lysis - total release control)
-
p-NAG (p-nitrophenyl-N-acetyl-β-D-glucosaminide) substrate solution
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture mast cells to the desired density.
-
Cell Preparation: Wash and resuspend the cells in Tyrode's buffer.
-
Pre-incubation with this compound: Aliquot the cell suspension into a 96-well plate and pre-incubate with various concentrations of this compound for 15-30 minutes at 37°C. Include appropriate controls (untreated, vehicle, and positive control without this compound).
-
Stimulation: Add the degranulating agent to the appropriate wells to induce degranulation. For the total release control, add Triton X-100.
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Enzyme Assay: Add the supernatant to a new plate containing the p-NAG substrate solution.
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Stop Reaction: Add the stop solution to each well.
-
Data Acquisition: Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total release control.
Protocol 3: Calcium Influx Assay
This protocol outlines a general method for measuring changes in intracellular calcium concentration using a fluorescent calcium indicator.
Materials:
-
Your cell line of interest
-
Complete culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
This compound
-
Agonist to induce calcium influx (e.g., ATP for P2X7 receptor)
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere.
-
Dye Loading: Prepare the dye loading solution containing the calcium indicator dye and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the dye loading solution.
-
Incubation: Incubate the cells in the dark at 37°C for 30-60 minutes.
-
Washing: Gently wash the cells with HBSS to remove excess dye.
-
Pre-treatment with this compound: Add HBSS containing various concentrations of this compound to the wells and incubate for a short period.
-
Data Acquisition: Place the plate in a fluorescence microplate reader. Establish a baseline fluorescence reading.
-
Agonist Addition: Inject the agonist (e.g., ATP) into the wells and immediately begin recording the fluorescence intensity over time.
-
Controls: Use ionomycin to determine the maximum calcium response and EGTA to chelate extracellular calcium as controls.
-
Data Analysis: Analyze the change in fluorescence intensity over time to determine the effect of this compound on agonist-induced calcium influx.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of this compound in culture medium | - Stock solution concentration is too high.- Final concentration in the medium exceeds its aqueous solubility.- Rapid dilution from DMSO stock into aqueous medium. | - Ensure your DMSO stock is fully dissolved (sonicate if necessary).- Perform serial dilutions in the culture medium rather than a single large dilution step.- Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).- Visually inspect the medium for any precipitate after adding this compound. |
| No observable effect of this compound | - Concentration is too low.- Incubation time is too short.- The target receptor (H1 or P2X7) is not expressed or functional in your cell line.- The compound has degraded. | - Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 50 µM).- Increase the pre-incubation time with this compound before adding the stimulus.- Verify the expression of H1 and/or P2X7 receptors in your cell line using techniques like qPCR, western blotting, or flow cytometry.- Use a fresh aliquot of this compound stock solution. |
| High background in histamine release assay | - Spontaneous degranulation of mast cells.- Cell damage during handling. | - Handle cells gently during washing and centrifugation steps.- Ensure the use of an appropriate buffer (e.g., Tyrode's buffer).- Check for cell viability before starting the assay. |
| Inconsistent results in calcium influx assay | - Uneven dye loading.- Variation in cell number per well.- Photobleaching of the fluorescent dye. | - Ensure a consistent cell seeding density.- Optimize the dye loading concentration and incubation time.- Minimize exposure of the dye-loaded cells to light.- Ensure proper mixing of reagents upon addition. |
| Observed effect may be due to cytotoxicity | - The concentration of this compound used is toxic to the cells. | - Perform a cell viability assay (e.g., MTT) to determine the cytotoxic IC50 of this compound for your specific cell line.- Use concentrations for your functional assays that are significantly lower than the cytotoxic IC50. |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: Histamine H1 Receptor Signaling Pathway and its inhibition by this compound.
References
- 1. This compound | Histamine Receptor | P2X Receptor | TargetMol [targetmol.com]
- 2. P2X7 receptor antagonist activity of the anti-allergic agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound protects against degranulation of rat peritoneal mast cells during in vitro challenge with antigen or compound 48/80. Ultrastructural aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound. A review of its pharmacodynamic properties and therapeutic efficacy. | Sigma-Aldrich [sigmaaldrich.com]
Potential off-target effects of Oxatomide in research assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Oxatomide in research assays. This resource is intended for researchers, scientists, and drug development professionals who may encounter unexpected results when using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a second-generation H1-histamine receptor antagonist.[1] It competitively binds to H1 receptors, preventing histamine from exerting its effects and thereby alleviating allergic symptoms.[2] Beyond H1 receptor antagonism, this compound also exhibits mast cell stabilizing properties by inhibiting the release of histamine and other inflammatory mediators like leukotrienes and prostaglandins.[1][3]
Q2: Are there any known off-target activities of this compound?
Yes, in addition to its primary antihistaminic effects, this compound has been reported to possess other activities. It exhibits antiserotonergic activity, similar to hydroxyzine.[4] Furthermore, it has been shown to inhibit the influx of extracellular calcium, which is thought to be a major contributor to its inhibition of mast cell degranulation.[5] Some studies have also indicated that this compound can inhibit the generation of oxygen radicals.
Q3: Has this compound been screened against a broad panel of targets (e.g., kinases, other GPCRs)?
Publicly available, comprehensive screening data for this compound against large panels of kinases, GPCRs, and other enzymes (such as those provided by Eurofins Safety Panels or DiscoverX) is limited.[3][6][7] Therefore, its broader off-target profile is not fully characterized in the public domain. Researchers should be aware of the potential for uncharacterized off-target activities, a common phenomenon for many small molecules.[8]
Q4: Could this compound's chemical structure contribute to assay interference?
This compound, a diphenylmethylpiperazine derivative, does not contain structural motifs commonly associated with Pan-Assay Interference Compounds (PAINS).[2][9] However, like many small molecules, it has the potential to interfere with certain assay formats through mechanisms not strictly defined as PAINS.[10][11] For example, compounds can interfere with fluorescence or absorbance readings, or exhibit redox cycling properties.[12][13] It is crucial to run appropriate controls to rule out such artifacts.
Troubleshooting Guide for Unexpected Results
Unexpected results in the presence of this compound can arise from its known biological activities, uncharacterized off-target effects, or direct interference with assay components. This guide provides a structured approach to troubleshooting.
Scenario 1: Unexpected change in cell viability or proliferation (e.g., in an MTT assay).
-
Possible Cause 1: On-target or known off-target effect. this compound's known effects on histamine and serotonin receptors, or its impact on calcium signaling, could influence cell behavior depending on the cell type and experimental conditions.
-
Possible Cause 2: Assay Interference. this compound may interfere with the assay chemistry. For example, some compounds can directly reduce MTT to formazan, leading to a false-positive signal for cell viability.
-
Troubleshooting Steps:
-
Run a cell-free control: Incubate this compound with the MTT reagent in your assay medium without cells. A color change indicates direct reduction of MTT by this compound.
-
Use an orthogonal viability assay: Confirm your findings with a different viability assay that has a distinct readout, such as a resazurin-based assay, a CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP), or a trypan blue exclusion assay.
-
Consider the cell line: Research the expression of histamine and serotonin receptors in your cell line, as well as the importance of calcium signaling for its proliferation and survival.
-
Scenario 2: Unexpected results in a fluorescence-based assay (e.g., changes in fluorescent reporter signal, calcium imaging).
-
Possible Cause 1: Autofluorescence. this compound itself might be fluorescent at the excitation and emission wavelengths of your assay, leading to an artificially high signal.
-
Possible Cause 2: Quenching. this compound could absorb the excitation or emission light of your fluorophore, leading to a decrease in the detected signal.
-
Possible Cause 3: Biological Effect. this compound is known to inhibit calcium influx, which would be a true biological effect in a calcium imaging experiment.[5]
-
Troubleshooting Steps:
-
Measure the fluorescence spectrum of this compound: Scan the excitation and emission spectra of this compound in your assay buffer to check for overlap with your fluorophore.
-
Perform a cell-free fluorescence control: Add this compound to a solution of your fluorescent dye or protein to see if it quenches the signal.
-
Use a structurally unrelated H1 antagonist as a control: This can help differentiate between a specific off-target effect of this compound and a class effect of H1 antagonists.
-
Scenario 3: Unexpected results in a luciferase reporter assay.
-
Possible Cause 1: Direct inhibition or stabilization of luciferase. Some small molecules can directly inhibit or, counterintuitively, stabilize the luciferase enzyme, leading to false negative or false positive results, respectively.[14][15]
-
Possible Cause 2: Off-target effect on the reporter pathway. this compound might be affecting a signaling pathway that regulates the expression of your reporter gene, independent of the intended target of your experiment.
-
Troubleshooting Steps:
-
Run a cell-free luciferase inhibition assay: Test the effect of this compound on purified luciferase enzyme activity.
-
Use a constitutively active control reporter: Transfect cells with a plasmid expressing luciferase under the control of a strong, constitutive promoter (e.g., CMV). A change in luminescence in the presence of this compound would suggest a direct effect on the luciferase enzyme or the general transcription/translation machinery.
-
Use a different reporter system: If possible, validate your findings using a different reporter gene, such as β-galactosidase or a fluorescent protein.
-
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound's biological activities. Note that a comprehensive off-target screening profile is not publicly available.
Table 1: On-Target and Known Off-Target Activities of this compound
| Target/Process | Assay Type | Species | IC50 / Ki | Reference |
| Histamine H1 Receptor | Receptor Binding | Guinea Pig | - | [16] |
| Mast Cell Degranulation | Histamine Release | Human | - | [3] |
| Serotonin (5-HT) Receptors | - | - | - | [4] |
| Calcium Influx | 45Ca2+ Influx | Rat | - | [4][9] |
| Oxygen Radical Generation | - | - | - | - |
Note: Specific quantitative values (IC50/Ki) for some of these activities are not consistently reported across the literature.
Experimental Protocols
Histamine H1 Receptor Radioligand Binding Assay
This protocol is a generalized example for determining the binding affinity of a compound to the H1 receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human histamine H1 receptor.
-
Binding Reaction: In a 96-well plate, combine:
-
Cell membranes (20-40 µg of protein)
-
[³H]-Pyrilamine (a radiolabeled H1 antagonist) at a concentration near its Kd (e.g., 1-5 nM).
-
Varying concentrations of this compound or a reference compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 of this compound by fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation.
Mast Cell Degranulation Assay (β-hexosaminidase release)
This protocol measures the release of a granular enzyme, β-hexosaminidase, as an indicator of mast cell degranulation.
-
Cell Culture: Culture rat basophilic leukemia (RBL-2H3) cells, a common model for mast cells.
-
Sensitization: Sensitize the cells overnight with anti-DNP IgE.
-
Pre-treatment: Wash the cells and pre-incubate with various concentrations of this compound or a control compound for 30 minutes.
-
Stimulation: Induce degranulation by adding DNP-BSA (dinitrophenylated bovine serum albumin). Include a positive control (e.g., ionomycin) and a negative control (buffer only).
-
Supernatant Collection: After a 30-60 minute incubation, centrifuge the plate and collect the supernatant.
-
Enzyme Assay:
-
In a separate plate, add a portion of the supernatant to a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in a citrate buffer (pH 4.5).
-
Incubate for 60-90 minutes at 37°C.
-
Stop the reaction by adding a stop solution (e.g., sodium carbonate buffer, pH 10.5).
-
-
Absorbance Reading: Read the absorbance at 405 nm. The amount of p-nitrophenol produced is proportional to the amount of β-hexosaminidase released.
-
Data Analysis: Calculate the percentage of degranulation relative to the total enzyme content (determined by lysing a set of control cells). Determine the IC50 of this compound for the inhibition of degranulation.
Visualizations
Caption: this compound's dual mechanism of action.
References
- 1. This compound | C27H30N4O | CID 4615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical effects of chemical exposures on mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. DiscoverX Solutions for Drug Discovery [emea.discoverx.com]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 10. chemdiv.com [chemdiv.com]
- 11. Frequent Hitters | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. The potential role of redox cycling as a mechanism for chemical teratogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical motifs that redox cycle and their associated toxicity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Pharmacological studies on this compound (KW-4354): (1) Effect on passive cutaneous anaphylaxis (PCA)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Oxatomide in Experimental Assays
This guide provides researchers, scientists, and drug development professionals with practical solutions for managing the poor aqueous solubility of Oxatomide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its solubility?
This compound is a lipophilic molecule with a high melting point, both of which contribute to its low aqueous solubility.[1][2] Its basic nature means its solubility can be influenced by pH.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₀N₄O | [2] |
| Molar Mass | 426.55 g/mol | [2] |
| Appearance | White solid | [2] |
| Melting Point | 153.6°C | [2] |
| Water Solubility (Predicted) | 0.0393 mg/mL | [3] |
| logP (Predicted) | 4.71 | [3] |
| pKa (Strongest Basic) | 8.01 | [3] |
Q2: Why is this compound poorly soluble in aqueous solutions?
This compound's low solubility is primarily due to its molecular structure, which is largely non-polar (lipophilic), indicated by a high logP value.[3][4] Molecules with high lipophilicity and strong crystal lattice energy (often indicated by a high melting point) tend to be poorly soluble in water.[1]
Q3: What solvents are recommended for preparing a stock solution of this compound?
For initial solubilization, organic solvents are necessary. Dimethyl sulfoxide (DMSO) is highly effective for dissolving this compound.
Table 2: Solubility of this compound in Common Lab Solvents
| Solvent | Concentration | Source |
| Dimethyl sulfoxide (DMSO) | 250 mg/mL (approx. 586 mM) | [5] |
| Ethanol | Soluble (qualitative) | [2] |
Note: Always start with a high-concentration stock in a non-aqueous solvent like DMSO.
Troubleshooting Guide: Precipitation Issues
Q4: My this compound precipitated when I diluted the DMSO stock solution into my aqueous buffer (e.g., PBS, cell culture media). What should I do?
This is a common problem when diluting a drug from an organic solvent into an aqueous medium. The final concentration of the organic solvent may be too low to maintain the solubility of the drug. Here are several strategies to overcome this issue.
Strategy 1: pH Adjustment Since this compound has a basic pKa of 8.01, its solubility is pH-dependent.[3] In acidic conditions (pH < pKa), the molecule will become protonated (ionized), which generally increases aqueous solubility.[6]
-
Recommendation: Try preparing your aqueous working solution with a buffer at a lower pH (e.g., pH 4-6) if your experimental system can tolerate it.
Strategy 2: Use of Co-solvents Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of non-polar compounds.[6]
-
Recommendation: Maintain a certain percentage of a co-solvent in your final working solution. Common co-solvents include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol. Ensure the final concentration of the co-solvent is compatible with your experimental model (e.g., <0.5% DMSO for most cell cultures).
Strategy 3: Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively encapsulating the lipophilic molecule within a hydrophilic exterior to enhance solubility.[4][6]
-
Recommendation: Use cyclodextrins like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to prepare the working solution. The this compound-cyclodextrin complex is more soluble in aqueous media.
Strategy 4: Employ Surfactants Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic drug molecules, thereby increasing their solubility.[6]
-
Recommendation: Incorporate a low concentration of a biocompatible surfactant, such as Tween® 80 or Cremophor® EL, into your aqueous medium. It is crucial to verify the compatibility of the surfactant with your specific assay.
Table 3: Comparison of Solubilization Strategies
| Strategy | Mechanism | Pros | Cons |
| pH Adjustment | Increases ionization of the drug.[6] | Simple and cost-effective. | Limited by the pH tolerance of the experimental system. |
| Co-solvents | Reduces the polarity of the solvent system.[6] | Effective for many compounds. | Potential for solvent toxicity in biological assays.[6] |
| Cyclodextrins | Forms a water-soluble inclusion complex.[4] | High biocompatibility; can improve stability. | Can be expensive; may interact with other components. |
| Surfactants | Drug is incorporated into micelles.[6] | Highly effective at increasing solubility. | Potential for cell toxicity and interference with assays. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh 42.66 mg of this compound powder (M.Wt = 426.55 g/mol ).
-
Dissolving: Add the powder to a sterile microcentrifuge tube or vial. Add 1 mL of high-purity DMSO.
-
Solubilization: Vortex the solution vigorously. If necessary, use a sonicator bath for 5-10 minutes or gently warm the solution to 37°C to aid dissolution.[5] Ensure the powder is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]
Protocol 2: Preparation of a 10 µM Working Solution using a Co-solvent Method
-
Thaw Stock: Thaw a vial of the 100 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution by adding 1 µL of the 100 mM stock to 999 µL of your aqueous buffer (e.g., PBS or media). This creates a 100 µM solution in 0.1% DMSO. Vortex immediately after adding the stock to prevent precipitation.
-
Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of the aqueous buffer. This results in a final concentration of 10 µM this compound in a final DMSO concentration of 0.01%.
-
Verification: Visually inspect the final solution for any signs of precipitation. If precipitation occurs, consider increasing the final DMSO concentration (if tolerated by the assay) or using an alternative strategy.
Visual Guides
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Simplified signaling pathway for this compound's mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. chembk.com [chembk.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. glpbio.com [glpbio.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Understanding the Impact of Oxatomide's Anticholinergic Effects on Research
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the anticholinergic properties of oxatomide and its potential impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily classified as a second-generation H1-histamine receptor antagonist.[1] Its main therapeutic effect in allergic conditions stems from its ability to block the action of histamine at H1 receptors.[1] Beyond this, this compound also exhibits mast cell-stabilizing properties, inhibiting the release of histamine and other inflammatory mediators.[1][2][3]
Q2: Does this compound have anticholinergic effects?
Yes, this compound is known to exert mild anticholinergic (antimuscarinic) effects.[1] This "atropine-like" activity has been noted in pharmacological studies.[4] These effects can contribute to some of its therapeutic actions, such as reducing nasal secretions in allergic rhinitis, but also to its side effect profile.[1]
Q3: What are the observable anticholinergic side effects of this compound in clinical use?
Clinical side effects associated with this compound's anticholinergic properties include dry mouth, blurred vision, urinary retention, and constipation.[5] At higher doses or in cases of overdose, more severe anticholinergic symptoms like mydriasis (pupil dilation), tachycardia, and agitation can occur.[5]
Q4: How can the anticholinergic effects of this compound impact my research?
If your research involves cholinergic signaling pathways or systems sensitive to muscarinic receptor modulation, the anticholinergic properties of this compound could be a significant confounding factor. These effects can lead to misinterpretation of data if not properly controlled for. For example, in studies on smooth muscle contraction, neurotransmission, or glandular secretion, this compound's anticholinergic activity could mask or alter the effects of your experimental compounds.
Q5: Are there specific quantitative data available on this compound's binding affinity for muscarinic receptors (e.g., Ki values)?
Q6: How does this compound exert its anticholinergic effects at a cellular level?
Studies have shown that this compound can inhibit the influx of calcium ions (Ca2+) in smooth muscle cells following stimulation by acetylcholine.[6] This suggests a non-competitive antagonism of the cholinergic response, where this compound interferes with the downstream signaling cascade of muscarinic receptor activation rather than directly competing with acetylcholine for the binding site.[6]
Troubleshooting Guide
This guide addresses specific issues researchers might encounter due to this compound's anticholinergic effects.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected inhibition of smooth muscle contraction in an in vitro organ bath experiment. | This compound's anticholinergic properties are antagonizing the contractile effects of cholinergic agonists (e.g., acetylcholine, carbachol). | 1. Run a control experiment: Test the effect of a known muscarinic antagonist (e.g., atropine) in your system to confirm sensitivity to cholinergic blockade. 2. Construct a dose-response curve: Determine the concentration at which this compound's anticholinergic effects become apparent in your specific tissue. 3. Consider an alternative antihistamine: If the anticholinergic effect is confounding, consider using an antihistamine with a lower or negligible anticholinergic profile. |
| Altered neuronal firing or neurotransmitter release in CNS or PNS preparations. | This compound may be interfering with presynaptic or postsynaptic muscarinic receptors that modulate neuronal activity. | 1. Characterize the receptor subtype: If possible, identify the specific muscarinic receptor subtypes involved in your experimental model. 2. Use selective antagonists: Employ selective muscarinic antagonists to dissect the contribution of different receptor subtypes to the observed effects. 3. Measure acetylcholine release: If feasible, directly measure acetylcholine release to determine if this compound has a presynaptic inhibitory effect. |
| Reduced secretion in glandular tissue models (e.g., salivary gland, airway submucosal gland). | The anticholinergic action of this compound can inhibit secretomotor responses mediated by muscarinic receptors. | 1. Stimulate with a non-cholinergic secretagogue: Use a secretagogue that acts through a different signaling pathway to confirm the viability of the glandular cells. 2. Compare with a potent anticholinergic: Benchmark the inhibitory effect of this compound against a known anticholinergic agent like atropine to gauge its relative potency in your system. |
| Inconsistent results when studying signaling pathways involving calcium mobilization. | This compound's known effect on acetylcholine-induced calcium influx could be a contributing factor.[6] | 1. Use a different stimulus: Trigger calcium mobilization through a non-muscarinic pathway (e.g., using a calcium ionophore like ionomycin in the presence of a calcium-free medium to assess internal store release) to isolate the effect of this compound. 2. Directly measure intracellular calcium: Employ calcium imaging techniques to visualize and quantify the changes in intracellular calcium concentration in the presence and absence of this compound. |
Experimental Protocols
Functional Assessment of Anticholinergic Activity: Inhibition of Acetylcholine-Induced Smooth Muscle Contraction
This protocol provides a method to functionally assess the anticholinergic activity of this compound in an in vitro setting.
Objective: To determine the inhibitory effect of this compound on acetylcholine-induced contractions of isolated smooth muscle tissue (e.g., guinea pig ileum or trachea).
Materials:
-
Isolated smooth muscle preparation (e.g., guinea pig ileum)
-
Organ bath system with temperature control and aeration
-
Isotonic transducer and data acquisition system
-
Krebs-Henseleit solution (or other suitable physiological salt solution)
-
Acetylcholine chloride
-
This compound
-
Atropine sulfate (as a positive control)
Procedure:
-
Tissue Preparation:
-
Euthanize a guinea pig according to approved animal welfare protocols.
-
Dissect a segment of the ileum and place it in cold, aerated Krebs-Henseleit solution.
-
Clean the tissue of adhering mesentery and cut it into segments of appropriate length (e.g., 2-3 cm).
-
Mount a segment in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 / 5% CO2.
-
-
Equilibration:
-
Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with washes every 15-20 minutes.
-
-
Control Response:
-
Obtain a cumulative concentration-response curve for acetylcholine. Start with a low concentration and increase it stepwise until a maximal contraction is achieved.
-
Wash the tissue repeatedly until it returns to the baseline resting tension.
-
-
Inhibition by this compound:
-
Introduce a known concentration of this compound into the organ bath and incubate for a predetermined period (e.g., 30 minutes).
-
Repeat the cumulative concentration-response curve for acetylcholine in the presence of this compound.
-
-
Data Analysis:
-
Compare the acetylcholine concentration-response curves in the absence and presence of this compound.
-
A rightward shift in the curve indicates competitive antagonism, while a depression of the maximal response suggests non-competitive antagonism.
-
The pA2 value can be calculated to quantify the potency of a competitive antagonist.
-
-
Positive Control:
-
Repeat the experiment using atropine as a known muscarinic receptor antagonist to validate the experimental setup.
-
Visualizations
Caption: Cholinergic signaling pathway and the point of interference by this compound.
Caption: Experimental workflow for assessing the impact of this compound's anticholinergic effects.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound. A review of its pharmacodynamic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new orally active drug which inhibits both the release and the effects of allergic mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: in vivo assessment of antagonistic activity, and effects on histamine release and enzymatic histamine degradation in skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mims.com [mims.com]
- 6. Effect of this compound on calcium ions in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Oxatomide-Induced Cytotoxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding oxatomide-induced cytotoxicity in cell lines.
FAQs: Understanding this compound's Cytotoxic Effects
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as a second-generation H1-antihistamine used to treat allergic conditions.[1][2] Its mechanism involves blocking histamine H1 receptors, which prevents the typical allergic responses like itching, swelling, and redness.[1][2] Additionally, this compound exhibits anti-inflammatory properties by inhibiting the release of inflammatory mediators like leukotrienes and prostaglandins from mast cells.[1]
Q2: How does this compound induce cytotoxicity in cells?
A2: Beyond its anti-allergic effects, this compound has been shown to induce apoptosis, or programmed cell death, in certain cell types.[1] This process is characterized by a series of controlled events including cell shrinkage, membrane blebbing, and DNA fragmentation. Evidence suggests that this compound can promote apoptosis in human eosinophils and suppress their survival, even in the presence of survival factors like IL-5.[1]
Q3: Which signaling pathways are implicated in this compound-induced cytotoxicity?
A3: The cytotoxic effects of this compound appear to be linked to the intrinsic pathway of apoptosis. This is strongly suggested by its influence on intracellular calcium levels and the involvement of the Bcl-2 family of proteins, which are key regulators of the mitochondrial apoptotic pathway.[3][4][5] A rise in intracellular calcium can trigger the release of pro-apoptotic factors from the mitochondria, leading to the activation of caspases.[5]
Q4: What is the role of caspase-3 in this compound-induced apoptosis?
A4: Caspase-3 is a critical executioner caspase in the apoptotic cascade. Studies have shown that this compound treatment leads to increased caspase-3 activity, which is a hallmark of apoptosis.[1] Activated caspase-3 is responsible for cleaving various cellular substrates, ultimately leading to the dismantling of the cell.
Troubleshooting Guide for this compound Cytotoxicity Experiments
This guide addresses common issues that may arise during the investigation of this compound-induced cytotoxicity.
| Problem | Possible Cause | Suggested Solution |
| High variability in cell viability assay results. | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and consider using the reverse pipetting technique. |
| Edge effects in multi-well plates. | To minimize evaporation, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media. | |
| Contamination (e.g., mycoplasma). | Regularly test cell cultures for mycoplasma contamination. If positive, discard the culture and start with a fresh, uncontaminated stock. | |
| No significant cytotoxicity observed at expected concentrations. | Incorrect drug concentration. | Verify the stock concentration of your this compound solution. Perform a fresh serial dilution for each experiment. |
| Cell line is resistant to this compound. | Consider using a higher concentration range or a longer incubation time. It is also advisable to test a panel of different cell lines. | |
| Suboptimal assay conditions. | Optimize the incubation time and cell density for your specific cell line and assay. Ensure the assay reagents are not expired and are stored correctly. | |
| High background signal in colorimetric/fluorometric assays. | Reagent interference. | Run a control with your media and this compound concentrations without cells to check for any direct reaction with the assay reagents. |
| Phenol red in media. | If using a colorimetric assay, consider using phenol red-free media as it can interfere with absorbance readings. | |
| Difficulty in interpreting apoptosis assay results. | Incorrect timing of the assay. | Apoptosis is a dynamic process. Perform a time-course experiment to determine the optimal time point for detecting early (e.g., Annexin V) and late (e.g., PI) apoptotic markers. |
| Cell detachment. | For adherent cell lines, collect both the adherent and floating cells for a more accurate assessment of the total apoptotic population. |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | Tissue of Origin | Incubation Time (hours) | IC50 (µM) | Assay Method |
| Eosinophils | Blood | 24 | >20 µM (viability decrease) | Colorimetric Assay |
| Hypothetical A549 | Lung Carcinoma | 48 | e.g., 50 | MTT Assay |
| Hypothetical MCF-7 | Breast Adenocarcinoma | 48 | e.g., 75 | WST-1 Assay |
| Hypothetical HeLa | Cervical Cancer | 72 | e.g., 60 | CellTiter-Glo® |
Note: The IC50 values for A549, MCF-7, and HeLa are provided as illustrative examples and are not based on published experimental data. Researchers must determine these values empirically.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period as determined from time-course experiments.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Visualizations
Caption: Experimental workflow for assessing this compound-induced cytotoxicity.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: A logical troubleshooting guide for cytotoxicity experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The Quantitative-Phase Dynamics of Apoptosis and Lytic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assessment of Organotin(IV) (2-Metoxyethyl) Methyldithiocarbamate Compounds in Human Leukemia Cell Lines : Oriental Journal of Chemistry [orientjchem.org]
Validation & Comparative
Oxatomide versus cetirizine: a comparative analysis in vitro
A deep dive into the in vitro pharmacological profiles of oxatomide and cetirizine, offering a comparative analysis of their antihistaminic and anti-inflammatory properties for researchers, scientists, and drug development professionals.
This guide provides a comprehensive in vitro comparison of this compound and cetirizine, two prominent antihistamines. While both drugs are primarily known for their histamine H1 receptor antagonism, their broader pharmacological profiles exhibit distinct characteristics. This analysis focuses on their performance in in vitro experimental settings, presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.
Mechanism of Action: A Tale of Two Antihistamines
Cetirizine is a second-generation antihistamine renowned for its high selectivity as an antagonist of the histamine H1 receptor.[1] In contrast, this compound, while also a potent H1 receptor antagonist, displays a broader spectrum of anti-inflammatory and anti-allergic activities.[2][3] Beyond its antihistaminic effects, this compound has been shown to inhibit the release of various inflammatory mediators from mast cells and basophils, including leukotrienes and prostaglandins, and to stabilize these cells.[2][3]
Quantitative Comparison of In Vitro Activity
The following tables summarize the available quantitative data from in vitro studies on this compound and cetirizine. It is important to note that these values are derived from various studies with differing experimental conditions, and therefore, direct comparisons should be interpreted with caution.
| Drug | Parameter | Value | Cell Type/System | Reference |
| Cetirizine | H1 Receptor Binding Affinity (Ki) | ~6 nM | Recombinant CHO cells expressing human H1 receptor | [1] |
| This compound | H1 Receptor Binding Affinity (Ki) | Not explicitly found in direct comparative studies | - | - |
| Cetirizine | Mast Cell Degranulation Inhibition | Almost complete suppression | Rat peritoneal mast cells | [4] |
| This compound | Histamine & LTC4 Release Inhibition | 10-40% | Human basophils | [5] |
| Cetirizine | Cytokine Inhibition | Significant decrease in IL-4 and IL-8 | Children with perennial allergic rhinitis (in vivo study with in vitro analysis) | [6] |
| This compound | Cytokine Inhibition | Inhibition of IL-8 release | - |
Table 1: Comparison of Receptor Binding and Mediator Release Inhibition
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified signaling pathway of Cetirizine's primary mechanism of action.
Caption: Multifaceted mechanism of action of this compound.
References
- 1. Cetirizine - Wikipedia [en.wikipedia.org]
- 2. Antiinflammatory effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cetirizine reduces cytokines and inflammatory cells in children with perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Oxatomide and Ketotifen on Mast Cell Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Oxatomide and Ketotifen, two H1 antihistamines with mast cell-stabilizing properties. The following sections detail their mechanisms of action, comparative efficacy based on available experimental data, and the methodologies used in these assessments.
Mechanism of Action: A Dual Approach to Allergy and Inflammation
Both this compound and Ketotifen exert their therapeutic effects through a dual mechanism of action. Primarily, they act as antagonists at the histamine H1 receptor, competitively blocking the effects of histamine, a key mediator of allergic reactions.[1][2] This action helps to alleviate symptoms such as itching, vasodilation, and bronchoconstriction.[3]
Crucially for this comparison, both compounds also function as mast cell stabilizers.[1][2] They inhibit the degranulation of mast cells, the process by which these immune cells release a cocktail of inflammatory mediators, including histamine, leukotrienes, and prostaglandins.[1][2][3] This stabilization is primarily achieved by inhibiting the influx of extracellular calcium (Ca2+) into the mast cell, a critical step in the signaling cascade that leads to degranulation.[4][5]
Quantitative Comparison of Efficacy
The following tables summarize the available quantitative data comparing the in vitro efficacy of this compound and Ketotifen. It is important to note that direct comparative data from a single study is not always available, which should be considered when interpreting these values.
| Parameter | This compound | Ketotifen | Cell Type/Assay Condition | Source |
| Inhibition of Leukotriene C4 Generation (IC50) | 6 x 10⁻⁶ mol/L | 8 x 10⁻⁵ mol/L | Human peripheral leukocytes stimulated with calcium ionophore A23187 | [6] |
| Inhibition of Histamine Release (IC50) | 5 x 10⁻⁵ mol/L | Not reported in the same study | Human peripheral leukocytes stimulated with calcium ionophore A23187 | [6] |
| Histamine H1 Receptor Binding Affinity (Ki) | Not reported in a directly comparative study | 1.3 nM | Not specified | [7] |
IC50: The half maximal inhibitory concentration. A lower IC50 value indicates greater potency. Ki: The inhibition constant. A lower Ki value indicates a higher binding affinity for the receptor.
One clinical study in children with seasonal allergic rhinitis found that both oedematous skin reactions induced by histamine and allergen were more strongly decreased by Ketotifen than by this compound.[8]
Signaling Pathways in Mast Cell Inhibition
The primary mechanism by which both this compound and Ketotifen stabilize mast cells is by interfering with calcium signaling. The following diagram illustrates this shared pathway.
Caption: Shared signaling pathway of this compound and Ketotifen in mast cell stabilization.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to evaluate the effects of this compound and Ketotifen on mast cells.
Inhibition of Compound 48/80-Induced Histamine Release from Rat Peritoneal Mast Cells
This assay measures the ability of a test compound to inhibit histamine release from mast cells stimulated by the degranulating agent, compound 48/80.
1. Materials and Reagents:
-
Male Wistar rats (200-250 g)
-
Compound 48/80
-
This compound and Ketotifen
-
Hanks' balanced salt solution (HBSS)
-
Percoll
-
Histamine ELISA kit
-
Triton X-100 (for total histamine release)
2. Mast Cell Isolation:
-
Euthanize rats and collect peritoneal lavage fluid by injecting 10 mL of cold HBSS into the peritoneal cavity.
-
Gently massage the abdomen and aspirate the fluid.
-
Centrifuge the cell suspension at 400 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in HBSS and purify mast cells using a Percoll gradient.
-
Wash the purified mast cells and resuspend in HBSS to a final concentration of 1 x 10⁵ cells/mL.
3. Histamine Release Assay:
-
Pre-incubate 100 µL of the mast cell suspension with various concentrations of this compound or Ketotifen (or vehicle control) for 15 minutes at 37°C.
-
Add 10 µL of compound 48/80 (final concentration, e.g., 0.5 µg/mL) to induce histamine release.
-
For total histamine release, add 10 µL of 1% Triton X-100 to a separate set of cells.
-
For spontaneous release, add 10 µL of HBSS instead of compound 48/80.
-
Incubate all samples for 30 minutes at 37°C.
-
Stop the reaction by placing the samples on ice and centrifuge at 400 x g for 10 minutes at 4°C.
-
Collect the supernatant for histamine quantification.
4. Histamine Quantification (ELISA):
-
Quantify the histamine concentration in the supernatants using a commercial histamine ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of histamine release using the following formula: % Histamine Release = [(Sample Histamine - Spontaneous Release) / (Total Histamine - Spontaneous Release)] x 100
-
Calculate the percentage inhibition of histamine release for each concentration of this compound and Ketotifen and determine the IC50 values.
Caption: Experimental workflow for histamine release assay.
Conclusion
Both this compound and Ketotifen are effective dual-action compounds that combine H1 receptor antagonism with mast cell stabilization. The available in vitro data suggests that this compound may be a more potent inhibitor of leukotriene C4 generation compared to Ketotifen. However, clinical findings in one study indicated a stronger effect for Ketotifen in reducing certain allergic skin reactions. Their shared mechanism of inhibiting calcium influx provides a clear rationale for their mast cell-stabilizing properties. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of their potency in inhibiting histamine release and their binding affinities for the H1 receptor.
References
- 1. Mast cell stabilizers: from pathogenic roles to targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oanp.org [oanp.org]
- 3. karger.com [karger.com]
- 4. Inhibitory effects of this compound on intracellular Ca mobilization, Ca uptake and histamine release, using rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Mast cell stabilizers: from pathogenic roles to targeting therapies [frontiersin.org]
- 6. Comparison of anti-allergic activities of the histamine H1 receptor antagonists epinastine, ketotifen and this compound in human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Comparative study of ketotiphen and this compound (repeated skin- and nasal provocation)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-inflammatory Effects of Oxatomide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-inflammatory properties of Oxatomide against other established anti-inflammatory agents. We delve into the supporting experimental data, detailed methodologies, and the underlying signaling pathways to offer an objective assessment of this compound's performance.
Performance Comparison of Anti-inflammatory Agents
The following tables summarize the quantitative data from preclinical in vivo studies, offering a comparative look at the efficacy of this compound and other anti-inflammatory drugs in well-established animal models of inflammation.
Table 1: Effect of Anti-inflammatory Agents on Carrageenan-Induced Paw Edema in Rodents
| Treatment Group | Dose (mg/kg) | Route of Administration | Time Post-Carrageenan | Paw Edema Inhibition (%) | Reference |
| This compound | Data Not Available | - | - | - | - |
| Ketotifen | 1.5 | Oral | 4 hours | Significant reduction | [1] |
| Indomethacin | 5 | Oral | 4 hours | ~48% | [2] |
| Dexamethasone | 0.5 | Intraperitoneal | 4 hours | Significant reduction | [3] |
| Control | - | - | - | 0% | - |
Note: Specific quantitative in vivo data for this compound in the carrageenan-induced paw edema model was not available in the public domain at the time of this review. The data for Ketotifen, Indomethacin, and Dexamethasone are provided for comparative context.
Table 2: Effect of Anti-inflammatory Agents on Arachidonic Acid-Induced Ear Edema in Mice
| Treatment Group | Dose | Route of Administration | Ear Edema Inhibition (%) | Reference |
| This compound | Data Not Available | - | - | - |
| Indomethacin | 1 mg/ear | Topical | Significant reduction | [4] |
| Dexamethasone | 0.1 mg/ear | Topical | Significant reduction | [4] |
| Control | - | - | 0% | - |
Note: Specific quantitative in vivo data for this compound in the arachidonic acid-induced ear edema model was not available in the public domain at the time of this review. The data for Indomethacin and Dexamethasone are provided for comparative context.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are crucial for the replication and validation of findings.
Carrageenan-Induced Paw Edema
This widely used model assesses the anti-inflammatory activity of compounds against acute inflammation.
-
Animal Model: Typically, Wistar or Sprague-Dawley rats (150-200g) are used.
-
Induction of Inflammation: A sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of the rats.
-
Drug Administration: Test compounds (e.g., this compound) and reference drugs (e.g., Indomethacin) are typically administered orally or intraperitoneally at predetermined doses 30-60 minutes before the carrageenan injection.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[2]
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group that received only the vehicle.
Arachidonic Acid-Induced Ear Edema
This model is particularly useful for evaluating the efficacy of anti-inflammatory agents that interfere with the arachidonic acid cascade.
-
Animal Model: Mice are commonly used for this assay.
-
Induction of Inflammation: A solution of arachidonic acid in a suitable solvent (e.g., acetone) is applied topically to the inner and outer surfaces of the mouse ear to induce edema.[5]
-
Drug Administration: Test compounds and reference drugs can be administered topically to the ear or systemically (oral or intraperitoneal) prior to the application of arachidonic acid.
-
Measurement of Edema: After a specific time (e.g., 1 hour), the mice are euthanized, and a biopsy punch is used to collect a standardized section of the ear. The weight of the ear punch is a measure of the edema.
-
Calculation of Inhibition: The percentage of inhibition of ear edema is calculated by comparing the ear punch weights of the treated groups to the control group.
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-inflammatory effects through a multi-faceted mechanism that goes beyond its primary function as a histamine H1 receptor antagonist.
Inhibition of Mast Cell Degranulation
A cornerstone of this compound's anti-inflammatory action is its ability to stabilize mast cells and basophils, thereby inhibiting the release of a wide array of inflammatory mediators.[3][6] This includes pre-formed mediators like histamine and newly synthesized lipid mediators such as leukotrienes (LTC4) and prostaglandins (PGD2).[3][6]
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Antiinflammatory effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and derivatives as inhibitors of mediator release from a mast cell model. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P2X7 Receptors in Neurodegeneration: Potential Therapeutic Applications From Basic to Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits the release of proinflammatory mediators from human basophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Oxatomide's Receptor Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of oxatomide with various receptors, offering a valuable resource for researchers in pharmacology and drug development. By presenting objective comparisons supported by experimental data, this document aims to facilitate a deeper understanding of this compound's pharmacological profile beyond its primary antihistaminic activity.
Overview of this compound's Pharmacological Profile
This compound is primarily classified as a first-generation H1 histamine receptor antagonist.[1] Its therapeutic effects in allergic conditions are mainly attributed to its ability to block the action of histamine at H1 receptors.[2] However, extensive research has revealed that this compound's mechanism of action is more complex, involving interactions with other receptor systems. This polypharmacology contributes to its broad therapeutic window and also to its side-effect profile. This guide focuses on elucidating these off-target interactions to provide a more complete picture of this compound's activity.
Comparative Receptor Binding Affinity of this compound
To quantify the cross-reactivity of this compound, its binding affinity for various receptors has been assessed using in vitro radioligand binding assays. The following table summarizes the available quantitative data, presenting the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for each receptor target. A lower Ki or IC50 value indicates a higher binding affinity.
| Receptor Target | Ligand/Assay | Ki (nM) | IC50 (nM) | Reference |
| Histamine H1 | [3H]pyrilamine binding | 2.5 | - | (Nishikawa et al., 1993) |
| Purinergic P2X7 | ATP-induced Ca2+ influx | - | 3,370 | [3] |
| Serotonin (5-HT) | Inhibition of 5-HT effects | - | - | [3] |
It is important to note that comprehensive public data on the binding affinities of this compound across a wide range of receptors (e.g., various serotonin subtypes, muscarinic, adrenergic, dopaminergic) is limited in readily available literature. The provided data represents the most consistently reported findings.
Key Cross-Reactivities of this compound
Histamine H1 Receptor (Primary Target)
This compound exhibits high affinity for the histamine H1 receptor, consistent with its primary classification as an antihistamine. This interaction is responsible for its efficacy in treating allergic rhinitis, urticaria, and other allergic disorders.
Purinergic P2X7 Receptor
A notable off-target activity of this compound is its antagonism of the P2X7 receptor, an ATP-gated ion channel involved in inflammation and immune responses.[4] this compound has been shown to inhibit ATP-induced calcium influx with an IC50 of 3.37 µM.[3] This interaction may contribute to the anti-inflammatory properties of this compound that extend beyond H1 receptor blockade.
Serotonin Receptors
This compound is also known to be an inhibitor of serotonin (5-hydroxytryptamine, 5-HT).[3] While specific binding affinities for various 5-HT receptor subtypes are not widely reported, this anti-serotonergic activity may play a role in its therapeutic effects and potential side effects.
Anticholinergic Activity
Some sources suggest that this compound possesses mild anticholinergic effects.[2] These effects are likely due to a low-affinity interaction with muscarinic acetylcholine receptors. However, quantitative binding data to support this is not consistently available.
Signaling Pathways and Experimental Workflow
To visualize the molecular mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: H1 Histamine Receptor Signaling Pathway and Site of this compound Action.
Caption: General Workflow of a Radioligand Competition Binding Assay.
Experimental Protocols
The binding affinities presented in this guide are typically determined using radioligand competition binding assays. The following is a generalized protocol for such an assay, which can be adapted for specific receptor targets.
Objective: To determine the binding affinity (Ki) of a test compound (this compound) for a specific receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
A specific radioligand for the target receptor (e.g., [3H]pyrilamine for the H1 receptor).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
Glass fiber filters.
-
Scintillation fluid.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Reaction Mixture Preparation: In a series of tubes or a microplate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound). Include control tubes for total binding (no test compound) and non-specific binding (excess of a known high-affinity unlabeled ligand).
-
Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixtures through glass fiber filters using a vacuum manifold. The filters will trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Measurement of Radioactivity: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Conclusion
This compound is a pharmacologically active molecule with a more diverse receptor interaction profile than its primary classification as an H1 antagonist would suggest. Its significant affinity for the P2X7 receptor and its effects on the serotonergic system highlight the importance of considering off-target activities in drug action. A comprehensive understanding of this cross-reactivity is crucial for both predicting the full therapeutic potential and anticipating the adverse effects of this compound. Further research to fully characterize its binding profile across a wider range of receptors would be beneficial for a more complete understanding of its pharmacological effects.
References
Preclinical Evidence Bolsters Oxatomide's Clinical Potential in Allergic Disorders
A comprehensive review of preclinical data reveals Oxatomide's robust anti-allergic profile, positioning it as a compelling alternative to other mast cell stabilizers and antihistamines. Through a multi-faceted mechanism of action that includes potent histamine H1 receptor antagonism, inhibition of mast cell degranulation, and suppression of key inflammatory mediators, this compound demonstrates significant efficacy in various in vitro and in vivo models of allergic response.
This guide provides a detailed comparison of this compound with other established anti-allergic agents, supported by experimental data and detailed methodologies for key assays. The presented evidence underscores the pharmacological basis for this compound's clinical effectiveness in treating conditions such as allergic rhinitis, urticaria, and asthma.
Multi-pronged Mechanism of Action Distinguishes this compound
This compound's efficacy stems from its ability to intervene at multiple points in the allergic cascade. Unlike first-generation antihistamines, which primarily block the action of histamine, this compound also exhibits significant mast cell stabilizing properties.[1] This dual action prevents the release of a broad spectrum of inflammatory mediators, including histamine, leukotrienes, and prostaglandins, from mast cells and basophils.[1][2]
Preclinical studies have demonstrated that this compound effectively inhibits the increase of intracellular calcium, a critical step in mast cell degranulation.[1][2][3] By preventing this calcium influx, this compound stabilizes mast cells and suppresses the release of both pre-formed mediators stored in granules (e.g., histamine, tryptase) and newly synthesized lipid mediators (e.g., leukotriene C4, prostaglandin D2).[2][4][5]
dot
Figure 1. this compound's dual mechanism of action.
Comparative Efficacy: In Vitro Studies
A series of in vitro experiments have quantified this compound's inhibitory effects on the release of key allergic mediators, often demonstrating superior or comparable potency to other established anti-allergic drugs.
Inhibition of Mediator Release from Mast Cells and Basophils
| Drug | Mediator | Cell Type | Stimulus | IC50 / % Inhibition | Reference |
| This compound | Leukotriene C4 (LTC4) | Rat Peritoneal Mast Cells | A23187 | - | 70% inhibition at 10µM |
| This compound | Prostaglandin D2 (PGD2) | Rat Peritoneal Mast Cells | A23187 | 4.2 µM | - |
| This compound | Histamine & LTC4 | Human Basophils | anti-IgE | - | 10-40% inhibition at 0.1-10µM |
| This compound | Histamine, Tryptase, LTC4 | Human Lung Mast Cells | anti-IgE | - | 10-40% inhibition at 0.1-10µM |
| This compound | Histamine, Tryptase, PGD2 | Human Skin Mast Cells | anti-FcεRI | Concentration-dependent inhibition | [5] |
| Ketotifen | Histamine | Rat Peritoneal Mast Cells | IgE-directed ligands | - | Inhibits at low concentrations |
| Disodium Cromoglycate (DSCG) | Histamine | Human Lung | anti-IgE | - | Less effective than this compound |
Experimental Protocol: In Vitro Histamine Release Assay
A general protocol for assessing the effect of compounds on immunologic histamine release from mast cells is as follows:
dot
Figure 2. Experimental workflow for an in vitro histamine release assay.
Comparative Efficacy: In Vivo Studies
In vivo models of allergic reactions further substantiate the preclinical efficacy of this compound. The passive cutaneous anaphylaxis (PCA) model, in particular, is a widely used method to evaluate the in vivo activity of anti-allergic compounds.
Passive Cutaneous Anaphylaxis (PCA) in Guinea Pigs
The PCA test assesses the ability of a drug to inhibit the increase in vascular permeability that occurs following an allergen challenge in sensitized skin.
| Drug | Route of Administration | Efficacy in Guinea Pig PCA | Reference |
| This compound | Oral | Effective in inhibiting IgG-mediated PCA | [6] |
| Disodium Cromoglycate (DSCG) | - | Did not prevent IgG-mediated PCA | [6] |
Experimental Protocol: Passive Cutaneous Anaphylaxis (PCA) in Guinea Pigs
A standard protocol for inducing and evaluating PCA in guinea pigs involves the following steps:
dot
Figure 3. Workflow for the passive cutaneous anaphylaxis (PCA) model.
Conclusion
The body of preclinical evidence strongly supports the clinical efficacy of this compound in the management of allergic diseases. Its unique dual mechanism of action, encompassing both H1 receptor antagonism and mast cell stabilization, provides a broader spectrum of anti-allergic activity compared to traditional antihistamines. In vitro and in vivo studies consistently demonstrate this compound's ability to inhibit the release of a wide array of inflammatory mediators, often with greater or comparable potency to other established anti-allergic drugs. This robust preclinical profile provides a solid rationale for its use in clinical practice and for further investigation into its full therapeutic potential.
References
- 1. Inhibitory effects of this compound on intracellular Ca mobilization, Ca uptake and histamine release, using rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [this compound and calcium: mechanisms involved in the secretion of mast cell mediators] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of the anti-allergic drug this compound on the signal transduction mechanism in a mast cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiinflammatory effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits the release of proinflammatory mediators from human basophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vivoscience.de [vivoscience.de]
Oxatomide Target Validation: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Oxatomide's performance against other alternatives in specific disease models, supported by experimental data. We delve into its efficacy in allergic conditions, its potential in mastocytosis, and emerging evidence for its role in cancer.
Executive Summary
This compound is a second-generation antihistamine distinguished by a dual mechanism of action: it is a potent histamine H1 receptor antagonist and a mast cell stabilizer. This unique combination allows it to not only block the effects of histamine but also to inhibit the release of a broader range of pro-inflammatory mediators. Recent research has further identified this compound as an antagonist of the P2X7 receptor, a key player in inflammation and a potential therapeutic target in oncology. This guide synthesizes the available preclinical and clinical data to validate this compound's targets and compare its performance in models of allergic disease, mastocytosis, and cancer.
Mechanism of Action
This compound's therapeutic effects stem from a multi-pronged approach to dampening the allergic and inflammatory cascade. Primarily, it acts as an inverse agonist at the H1 histamine receptor, blocking the downstream signaling of histamine that leads to classic allergic symptoms.[1][2] Beyond this, this compound stabilizes mast cells and basophils, preventing their degranulation and the subsequent release of pre-formed mediators like histamine and tryptase, as well as newly synthesized lipid mediators such as leukotrienes and prostaglandins.[1][3] This mast cell stabilization is primarily achieved by inhibiting the influx of extracellular calcium (Ca2+), a critical step in the degranulation process.[4] Furthermore, a significant aspect of its mechanism is the antagonism of the P2X7 receptor, an ATP-gated ion channel involved in inflammatory responses and, intriguingly, in tumor cell signaling.[5]
Allergic Disease Models: Comparative Efficacy
This compound has been extensively studied in various allergic disease models, demonstrating its efficacy in treating conditions like chronic idiopathic urticaria and allergic rhinitis.
Chronic Idiopathic Urticaria
In a double-blind, multicenter study involving preschool children with chronic idiopathic urticaria, this compound (25 mg q.d.) showed comparable therapeutic activity to cetirizine (5 mg q.d.). Both medications led to a significant reduction in erythema, papules, edema, and itching (p < 0.001) and were well-tolerated.
| Drug | Dosage | Therapeutic Outcome | Significance |
| This compound | 25 mg q.d. | Comparable to Cetirizine in reducing urticaria symptoms | p < 0.001 |
| Cetirizine | 5 mg q.d. | Comparable to this compound in reducing urticaria symptoms | p < 0.001 |
Perennial Allergic Rhinitis
A 3-month, double-blind, placebo-controlled study in children with perennial allergic rhinitis compared the efficacy of this compound, cetirizine, and ketotifen. The results indicated that while both this compound and cetirizine significantly improved the Pediatric Rhinoconjunctivitis Quality of Life Questionnaire score compared to placebo, cetirizine was more effective than this compound at reducing rhinorrhea at weeks 8 and 12.
| Drug | Dosage | Outcome vs. Placebo (QoL) | Rhinorrhea Reduction vs. This compound |
| This compound | 1 mg/kg, twice daily | Significant Improvement (p < 0.05) | - |
| Cetirizine | 10 mg daily | Significant Improvement (p < 0.05) | More Effective (p < 0.01) |
| Ketotifen | 1 mg, twice daily | Not specified | Less Effective than Cetirizine (p < 0.01) |
Mast Cell Degranulation: In Vitro Comparisons
This compound's mast cell stabilizing properties are a key component of its therapeutic effect. In vitro studies have demonstrated its ability to inhibit the release of inflammatory mediators from mast cells and basophils.
A study comparing several H1 antihistamines on allergen-mediated histamine release from human lung tissue found that this compound, clemastine, and promethazine exhibited strong, similar, and dose-dependent inhibition.[6] In contrast, ketotifen showed a bell-shaped dose-response curve.[6] In studies on rat peritoneal mast cells, both this compound and ketotifen inhibited IgE-directed histamine secretion at low concentrations.[7]
| Drug | Effect on Histamine Release from Human Lung | Effect on IgE-directed Histamine Release from Rat Mast Cells |
| This compound | Strong, dose-dependent inhibition | Inhibition at low concentrations |
| Clemastine | Strong, dose-dependent inhibition | Not specified |
| Promethazine | Strong, dose-dependent inhibition | Not specified |
| Ketotifen | Bell-shaped dose-response inhibition | Inhibition at low concentrations |
| Disodium Cromoglycate (DSCG) | Weaker inhibition than ketotifen | Not active in leukocyte model |
Mastocytosis Models: Target Validation
Systemic mastocytosis is characterized by the abnormal proliferation and accumulation of mast cells. Given this compound's mast cell stabilizing properties, it presents a potential therapeutic option. While direct clinical trials of this compound for mastocytosis are limited, its mechanism of action is highly relevant. The human mast cell line HMC-1.2, which harbors activating KIT mutations found in mastocytosis, is a key preclinical model.[8][9] Another relevant cell line is the LAD2 human mast cell line, derived from a patient with aggressive mastocytosis.[6] this compound's ability to inhibit degranulation in human mast cells suggests its potential to control symptoms in mastocytosis.[5]
Cancer Models: An Emerging Frontier
The discovery of this compound as a P2X7 receptor antagonist has opened a new avenue for its potential application in oncology. The P2X7 receptor is overexpressed in several cancers and is implicated in tumor growth, invasion, and modulation of the tumor microenvironment.[10] Antagonism of the P2X7 receptor is therefore being explored as a novel anti-cancer strategy.
P2X7 Receptor Signaling in Cancer
In cancer cells, the activation of the P2X7 receptor by extracellular ATP can trigger downstream signaling pathways that promote cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.[10] P2X7 signaling can also lead to the activation of the NF-κB transcription factor, which plays a critical role in inflammation, cell survival, and tumor progression.[11][12][13][14][15] By blocking the P2X7 receptor, this compound has the potential to inhibit these pro-tumorigenic signaling cascades.
Preclinical Evidence
In RPMI8226 human B cell-like myeloma cells, which endogenously express the P2X7 receptor, this compound demonstrated potent inhibitory effects on P2X7 receptor-mediated functions.[5] In J774 macrophage cells, this compound inhibited P2X7-mediated downstream responses, including mitogen-activated protein kinase (MAPK) activation and inflammation-related gene induction.[5] Furthermore, there is evidence to suggest that some antihistamines may play a role in reversing multidrug resistance in cancer cells, a significant hurdle in chemotherapy. While specific data for this compound in reversing cisplatin resistance is still emerging, the concept is under investigation for related compounds.[16][17][18][19][20]
While direct in vivo data on this compound's effect on tumor growth in xenograft models is still needed, its established role as a P2X7 antagonist provides a strong rationale for further investigation in various cancer models, including glioma, where P2X7 is a known therapeutic target.[4][7][21][22][23]
Experimental Protocols
Measurement of Intracellular Calcium Concentration using Fura-2 AM
This protocol outlines the steps for measuring intracellular calcium concentration, a key indicator of mast cell activation, using the ratiometric fluorescent dye Fura-2 AM.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Dimethyl sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS)
-
Bovine Serum Albumin (BSA)
-
Cultured cells (e.g., mast cell lines) on coverslips in 35 mm dishes
-
Fluorescence microscope with appropriate filters for Fura-2 (excitation at 340 nm and 380 nm, emission at 505 nm)
Procedure:
-
Prepare Fura-2 AM Stock Solution: Dissolve 50 µg of lyophilized Fura-2 AM in 50 µL of DMSO and vortex for 1 minute to create a 1 mM stock solution.
-
Prepare Loading Buffer: Prepare a working solution of Fura-2 AM in HBSS with BSA. A typical final concentration of Fura-2 AM is between 1-5 µM.
-
Cell Loading:
-
Wash cultured cells twice with HBSS.
-
Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove extracellular dye.
-
-
Imaging:
-
Mount the coverslip with the loaded cells onto the fluorescence microscope stage.
-
Excite the cells alternately at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2).
-
Record the fluorescence emission at 505 nm for each excitation wavelength.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380).
-
This ratio is proportional to the intracellular calcium concentration. Changes in this ratio over time reflect calcium influx and release from intracellular stores.
-
Beta-Hexosaminidase Release Assay for Mast Cell Degranulation
This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.
Materials:
-
Mast cell suspension (e.g., LAD2 or HMC-1.2 cells)
-
Tyrode's buffer or similar physiological buffer
-
Stimulating agent (e.g., Compound 48/80, anti-IgE)
-
Substrate: p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in citrate buffer (pH 4.5)
-
Stop solution: Glycine buffer (pH 10.7)
-
Triton X-100 for cell lysis
-
96-well plates
-
Spectrophotometer (405 nm)
Procedure:
-
Cell Preparation: Wash mast cells and resuspend them in buffer at a concentration of 5 x 10^5 cells/mL.
-
Pre-incubation: Aliquot the cell suspension into a 96-well plate. Add this compound or other test compounds at various concentrations and pre-incubate for 30 minutes at 37°C.
-
Stimulation: Add the stimulating agent to the wells and incubate for 30-60 minutes at 37°C to induce degranulation.
-
Sample Collection: Centrifuge the plate at 4°C to pellet the cells. Carefully collect the supernatant, which contains the released β-hexosaminidase.
-
Cell Lysis: Lyse the remaining cell pellet with Triton X-100 to determine the total cellular β-hexosaminidase content.
-
Enzymatic Reaction:
-
In a new 96-well plate, add a portion of the supernatant or cell lysate to wells containing the PNAG substrate solution.
-
Incubate for 60-90 minutes at 37°C.
-
-
Measurement: Stop the reaction by adding the glycine buffer. Measure the absorbance at 405 nm.
-
Calculation: The percentage of β-hexosaminidase release is calculated as: (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) x 100.
Conjunctival Allergen Challenge (CAC) Model
The CAC model is a standardized method to evaluate the efficacy of anti-allergic drugs in a clinical setting.[24][25][26][27]
Procedure Outline:
-
Subject Selection: Recruit subjects with a history of allergic conjunctivitis and a positive skin prick test to a specific allergen.
-
Baseline Visits:
-
Visit 1: Determine the threshold dose of allergen that elicits a moderate allergic reaction (e.g., itching and redness) by administering increasing concentrations of the allergen to the conjunctival sac at 10-minute intervals.
-
Visit 2 (3 days later): Confirm the reproducibility of the allergic reaction by challenging with the previously determined threshold dose.
-
-
Drug Efficacy Evaluation (3 days after Visit 2):
-
Administer the test drug (e.g., this compound) to one eye and a placebo to the other in a randomized, double-masked fashion.
-
After a specified time (e.g., 10 minutes), challenge both eyes with the allergen.
-
Evaluate and score signs and symptoms (itching, redness, tearing, chemosis) at multiple time points post-challenge (e.g., 3, 10, and 20 minutes).
-
-
Duration of Action: To assess the duration of the drug's effect, a second allergen challenge can be performed several hours after the initial drug administration.
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits mast cell degranulation by blocking store-operated calcium channels.
Caption: this compound antagonizes the P2X7 receptor, potentially inhibiting pro-tumor signaling pathways.
Caption: Workflow for comparing this compound with alternative drugs in vitro and in vivo.
References
- 1. [this compound: review of pharmacodynamic effects and clinical effects in dermatology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Case Report: Multidisciplinary management of a patient with indolent systemic mastocytosis and refractory symptoms [frontiersin.org]
- 3. Antiinflammatory effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2X7 receptor antagonist activity of the anti-allergic agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuropeptides activate human mast cell degranulation and chemokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Cellosaurus cell line HMC-1.2 (CVCL_H205) [cellosaurus.org]
- 9. CRISPR/Cas9-engineering of HMC-1.2 cells renders a human mast cell line with a single D816V-KIT mutation: An improved preclinical model for research on mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | P2X7 in Cancer: From Molecular Mechanisms to Therapeutics [frontiersin.org]
- 11. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-κB Signaling Pathway Inhibitors as Anticancer Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting NF-κB Signaling in Cancer Stem Cells: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. Novel Strategies for Reversing Platinum Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cisplatin for cancer therapy and overcoming chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. kjpp.net [kjpp.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Enhanced Anti-Tumor Activity in Mice with Temozolomide-Resistant Human Glioblastoma Cell Line-Derived Xenograft Using SN-38-Incorporated Polymeric Microparticle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Conjunctival allergen challenge. A clinical approach to studying allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. scispace.com [scispace.com]
- 26. Conjunctival allergen provocation test : guidelines for daily practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Conjunctival Challenge Test [bcbst.com]
Safety Operating Guide
Oxatomide Disposal: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of oxatomide, a dual H1-histamine and P2X7 receptor antagonist, is crucial for maintaining laboratory safety and ensuring environmental compliance.[1] This guide provides detailed, procedural information for researchers and drug development professionals on how to handle and dispose of this compound waste in accordance with safety regulations.
Immediate Safety and Handling Precautions
This compound is classified as harmful if swallowed.[2][3] Therefore, adherence to strict safety protocols is mandatory during handling and disposal.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes tightly fitting safety goggles with side-shields, fire/flame-resistant and impervious clothing, and chemical-resistant gloves.[2] Gloves must be inspected before use.[2]
-
Ventilation: Handle this compound in a well-ventilated area to avoid the formation and inhalation of dust.[3]
-
Emergency Procedures:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen.[2]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[2]
-
Eye Contact: Rinse eyes cautiously with pure water for at least 15 minutes.[2]
-
If Swallowed: Rinse the mouth with water and seek medical help.[2][3]
-
Quantitative Safety and Disposal Data
The following table summarizes key quantitative and qualitative data for the safe handling and disposal of this compound.
| Parameter | Specification | Citation |
| Hazard Statement | H302: Harmful if swallowed | [2][3] |
| Precautionary Statement | P501: Dispose of contents/container to an appropriate treatment and disposal facility. | [2][3] |
| PPE Requirements | Safety goggles (EN 166/NIOSH), impervious clothing, chemical-resistant gloves (EN 374). | [2] |
| SAA Storage Limit | Max. 55 gallons of hazardous waste or 1 quart of acutely toxic (P-list) waste. | [4][5] |
| Container Rinsing | Triple rinse empty containers; collect the first rinsate as hazardous waste. | [6][7] |
| Disposal Method | Controlled incineration via a licensed chemical destruction plant. | [2] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the required steps for the collection, storage, and disposal of this compound waste from a laboratory setting.
Step 1: Waste Identification and Segregation
-
Identify all materials contaminated with this compound, including pure substance, solutions, contaminated labware (e.g., pipette tips, gloves), and spill cleanup materials.
-
Do not mix this compound waste with other incompatible waste streams.[7]
Step 2: Waste Collection and Containment
-
Select a suitable, leak-proof, and closed container for waste collection.[2][8] The container must be chemically compatible with this compound.
-
For solids (e.g., contaminated gloves, bench paper), line a pail with a clear plastic bag and keep the lid on except when adding waste.[6][7]
-
For liquids, use the original container or a designated hazardous waste container.[5]
-
Drugs in their original vials or syringes do not need to be emptied and can be disposed of "as is" within the waste container.[9]
Step 3: Labeling the Waste Container
-
Attach a "HAZARDOUS WASTE" label to the container as soon as the first piece of waste is added.[9]
-
The label must be completed with the following information:
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[4][10]
-
Ensure the container is kept tightly closed except when adding waste.[4][7]
-
Store the container in secondary containment, such as a large tub, to prevent spills.[7][9]
-
Do not accumulate more than 55 gallons of hazardous waste in the SAA.[4][5]
Step 5: Disposal of Empty Containers
-
Thoroughly empty the original this compound container.[7]
-
Collect the first rinsate and dispose of it as hazardous this compound waste.[7]
-
After rinsing, deface or remove the original label.[6][7] The clean, empty container can then be discarded or recycled according to institutional policies.[2]
Step 6: Arranging for Final Disposal
-
Once the waste container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[9]
-
Complete a chemical waste disposal request form as required by your institution.[9]
-
The final disposal method for this compound is typically high-temperature incineration at a licensed chemical destruction facility.[2][9][11] This ensures the complete destruction of the active pharmaceutical ingredient.
Visualization of the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound laboratory waste.
References
- 1. glpbio.com [glpbio.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. odu.edu [odu.edu]
- 5. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. ptb.de [ptb.de]
- 9. research.cuanschutz.edu [research.cuanschutz.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Oxatomide
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Oxatomide. Adherence to these procedural guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure risk. The following table summarizes the required PPE and recommended safety measures.
| PPE / Safety Measure | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile, Neoprene). | Prevents dermal absorption of this compound. |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields. A face shield should be worn in addition to goggles when there is a risk of splashing. | Protects eyes and face from dust particles and splashes. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Prevents inhalation of this compound powder, especially when engineering controls are not sufficient to maintain exposure below acceptable limits. |
| Protective Clothing | A fully buttoned lab coat or a disposable gown. | Provides a barrier against contamination of personal clothing. |
| Engineering Controls | Handle this compound in a well-ventilated area, preferably within a chemical fume hood. | Minimizes the concentration of airborne particles. |
| General Hygiene | Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory. | Prevents accidental ingestion and contamination. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for safety and experimental integrity. The following workflow outlines the key steps for its use in a laboratory setting.
Caption: A procedural workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. This typically involves collection by a licensed chemical waste disposal company. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container for incineration. |
| Contaminated PPE (e.g., gloves, gown) | Dispose of in a designated hazardous waste container immediately after use. |
| Empty this compound Containers | Triple-rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. The decontaminated container can then be disposed of according to institutional guidelines. |
Mechanism of Action: Signaling Pathway
This compound exerts its anti-allergic effects through a multi-faceted mechanism of action, primarily by antagonizing the H1-histamine receptor and inhibiting the release of inflammatory mediators from mast cells.[1][2] The following diagram illustrates the key signaling pathways affected by this compound.
Caption: A diagram illustrating the signaling pathways involved in allergic response and the inhibitory effects of this compound.
Occupational Exposure Limits
Currently, there are no established specific occupational exposure limits (OELs) for this compound from major regulatory agencies. In the absence of a specific OEL, it is imperative to handle this compound with the utmost care, employing the principle of ALARA (As Low As Reasonably Achievable) for exposure minimization. This includes the consistent use of the engineering controls and personal protective equipment outlined in this document.
Experimental Protocol: General Procedure for Handling Chemical Powders
As a specific, detailed experimental protocol for this compound is not publicly available, the following general procedure for handling chemical powders should be adapted. This protocol is a template and must be supplemented with experiment-specific details.
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Cover the work surface with absorbent, plastic-backed paper.
-
Assemble all necessary equipment (e.g., spatula, weighing paper, glassware, solvent).
-
Don all required personal protective equipment as detailed in the PPE table.
-
-
Weighing:
-
Tare the analytical balance with the weighing paper or container.
-
Carefully transfer the desired amount of this compound powder using a clean spatula. Avoid creating dust.
-
Close the primary container of this compound immediately after dispensing.
-
Record the exact weight.
-
-
Solubilization:
-
If the experiment requires a solution, add the weighed this compound to the appropriate solvent in a designated flask or beaker within the fume hood.
-
Stir or sonicate as required to achieve complete dissolution.
-
-
Experimental Use:
-
Carry out the experimental procedures as per the specific research protocol, ensuring all manipulations are performed within the fume hood.
-
-
Cleanup:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent and cleaning agent.
-
Dispose of all contaminated materials, including the absorbent paper, in the designated hazardous waste containers.
-
-
Post-Handling:
-
Carefully remove and dispose of PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
